Butanoyl chloride, 2-methyl-
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPVXVRWIDOORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872039 | |
| Record name | Butanoyl chloride, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57526-28-0 | |
| Record name | Methylbutyryl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57526-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoyl chloride, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057526280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoyl chloride, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoyl chloride, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-2-methylbutyryl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Methylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutanoyl chloride (also known as 2-methylbutyryl chloride) is a reactive acyl chloride that serves as a crucial intermediate in organic synthesis. Its branched alkyl structure and the presence of the highly electrophilic acyl chloride functional group make it a versatile building block for the introduction of the 2-methylbutanoyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and relevant spectral data to aid in its characterization. This document is intended for professionals in research and development who require a thorough understanding of this compound for applications in pharmaceuticals, agrochemicals, and materials science.
Chemical and Physical Properties
2-Methylbutanoyl chloride is a colorless to pale yellow liquid with a characteristic pungent odor. It is highly reactive, particularly towards nucleophiles, and is sensitive to moisture. The quantitative physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₉ClO | [1][2][3] |
| Molecular Weight | 120.58 g/mol | [1][2] |
| CAS Number | 57526-28-0 (racemic), 27763-54-8 ((S)-enantiomer), 101400-29-7 ((R)-enantiomer) | [1][2][4] |
| Appearance | Clear, colorless to pale yellow liquid | |
| Odor | Pungent | |
| Density | 0.972 g/mL at 25 °C | |
| Boiling Point | 117-121 °C | |
| Refractive Index | n20/D 1.418 | |
| Flash Point | 20 °C (68 °F) - closed cup | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, toluene). Reacts violently with water. |
Spectral Data
The following tables summarize the key spectral data for the characterization of 2-methylbutanoyl chloride.
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.6 | m | 1H | CH |
| ~1.7 | m | 2H | CH₂ |
| ~1.2 | d | 3H | CH₃ (adjacent to CH) |
| ~0.9 | t | 3H | CH₃ (terminal) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O |
| ~55 | CH |
| ~26 | CH₂ |
| ~16 | CH₃ (adjacent to CH) |
| ~11 | CH₃ (terminal) |
Note: The exact chemical shifts can vary depending on the solvent.[5]
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (alkane) |
| ~1800 | Strong | C=O stretch (acyl chloride) |
| ~1460 | Medium | C-H bend (alkane) |
| ~950 | Medium | O-H bend (out-of-plane, from hydrolysis) |
Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 120/122 | Varies | [M]⁺ (molecular ion, with ³⁵Cl/³⁷Cl isotopes) |
| 85 | High | [M-Cl]⁺ |
| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |
Experimental Protocols
Synthesis of 2-Methylbutanoyl Chloride from 2-Methylbutanoic Acid
This protocol describes the conversion of 2-methylbutanoic acid to 2-methylbutanoyl chloride using thionyl chloride.[6]
Materials:
-
2-Methylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, as solvent and for azeotropic removal of excess SOCl₂)
-
Dry glassware
-
Nitrogen or argon atmosphere setup
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-methylbutanoic acid.
-
Addition of Thionyl Chloride: Under a nitrogen atmosphere, slowly add thionyl chloride (1.5 to 2.0 equivalents) to the stirred 2-methylbutanoic acid at room temperature. The reaction can be performed neat or in an anhydrous solvent like toluene.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Excess thionyl chloride can be removed by rotary evaporation. Adding anhydrous toluene and co-evaporating can aid in the complete removal of residual thionyl chloride.
-
Purification: The crude 2-methylbutanoyl chloride is purified by fractional distillation under reduced pressure to yield the pure product.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (SO₂ and HCl). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
General Protocol for Esterification with an Alcohol (e.g., Ethanol)
This protocol outlines the reaction of 2-methylbutanoyl chloride with an alcohol to form an ester.[7]
Materials:
-
2-Methylbutanoyl chloride
-
Anhydrous ethanol
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dry glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (e.g., ethanol, 1.0 equivalent) and the base (e.g., pyridine, 1.1 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add 2-methylbutanoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: The crude ester can be purified by distillation or column chromatography.
General Protocol for Amide Formation with an Amine (e.g., Aniline)
This protocol describes the acylation of an amine with 2-methylbutanoyl chloride to form an amide.
Materials:
-
2-Methylbutanoyl chloride
-
Aniline
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
A non-nucleophilic base (e.g., triethylamine)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dry glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the amine (e.g., aniline, 1.0 equivalent) and the base (e.g., triethylamine, 1.2 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C. Slowly add 2-methylbutanoyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude amide can be purified by recrystallization or column chromatography.
Visualizations
Synthesis of 2-Methylbutanoyl Chloride
Caption: Workflow for the synthesis of 2-methylbutanoyl chloride.
Key Reactions of 2-Methylbutanoyl Chloride
Caption: Common nucleophilic acyl substitution reactions.
General Mechanism of Nucleophilic Acyl Substitution
Caption: Mechanism of reaction with nucleophiles.
Conclusion
2-Methylbutanoyl chloride is a valuable and highly reactive chemical intermediate. Its utility in organic synthesis is well-established, particularly for the formation of esters and amides. A thorough understanding of its properties, safe handling procedures, and reaction conditions is essential for its effective use in research and development. The data and protocols provided in this guide are intended to support scientists in the successful application of 2-methylbutanoyl chloride in their synthetic endeavors.
References
- 1. Butanoyl chloride, 2-methyl- | C5H9ClO | CID 93697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-Methylbutanoyl chloride | C5H9ClO | CID 7168193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. (R)-2-Methylbutanoyl Chloride | C5H9ClO | CID 7023084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
A Comprehensive Technical Guide to 2-Methylbutanoyl Chloride: Properties, Synthesis, and Applications in Drug Development
This technical guide provides an in-depth overview of 2-methylbutanoyl chloride, a key reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identifiers, physicochemical properties, synthesis protocols, and its role in the creation of various therapeutic agents.
Chemical Identifiers and Properties
2-Methylbutanoyl chloride is a chiral acyl chloride that exists as a racemic mixture and as two distinct enantiomers, (S)- and (R)-2-methylbutanoyl chloride. The specific stereoisomer used can be crucial in the synthesis of stereospecific pharmaceuticals.
Chemical Identifiers
The various identifiers for 2-methylbutanoyl chloride and its stereoisomers are summarized in the table below, providing a clear reference for researchers.
| Identifier | Racemic 2-Methylbutanoyl Chloride | (S)-2-Methylbutanoyl Chloride | (R)-2-Methylbutanoyl Chloride |
| CAS Number | 5856-79-1, 57526-28-0[1][2] | 27763-54-8[3][4] | 101400-29-7[5] |
| IUPAC Name | 2-methylbutanoyl chloride[2] | (2S)-2-methylbutanoyl chloride[4] | (2R)-2-methylbutanoyl chloride[5] |
| Synonyms | (RS)-2-Methylbutyryl chloride, dl-2-Methylbutyryl chloride[2] | (S)-(+)-2-Methylbutanoic acid chloride[4] | (R)-(-)-2-Methylbutanoyl chloride |
| Molecular Formula | C₅H₉ClO[6] | C₅H₉ClO[3][4] | C₅H₉ClO[5] |
| Molecular Weight | 120.58 g/mol [2] | 120.58 g/mol [3][4] | 120.58 g/mol [5] |
| InChI | InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3 | InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m0/s1[3][4] | InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m1/s1[5] |
| InChIKey | XRPVXVRWIDOORM-UHFFFAOYSA-N[1] | XRPVXVRWIDOORM-BYPYZUCNSA-N[3][4] | XRPVXVRWIDOORM-SCSAIBSYSA-N[5] |
| Canonical SMILES | CCC(C)C(=O)Cl[3] | CC--INVALID-LINK--C(=O)Cl[3][4] | CC--INVALID-LINK--C(=O)Cl[5] |
Physicochemical Properties
The physical and chemical properties of 2-methylbutanoyl chloride are critical for its handling, storage, and application in chemical reactions.
| Property | Value |
| Appearance | Clear, colorless to pale yellow liquid[7] |
| Odor | Pungent[7][8] |
| Boiling Point | 116-121 °C[8][9] |
| Density | 0.972 - 0.99 g/cm³[8][9] |
| Refractive Index | 1.418[9] |
| Solubility | Soluble in common organic solvents (e.g., acetone, toluene, chloroform, THF).[8] Reacts violently with water.[7] |
| Flash Point | 20 °C (closed cup)[8] |
Synthesis of 2-Methylbutanoyl Chloride: Experimental Protocol
The most common method for the preparation of 2-methylbutanoyl chloride is the reaction of 2-methylbutanoic acid with thionyl chloride (SOCl₂).[10] This method is efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.
Reaction Scheme
Caption: General reaction scheme for the synthesis of 2-methylbutanoyl chloride.
Detailed Experimental Protocol
Materials:
-
2-Methylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 2-methylbutanoic acid.
-
Addition of Thionyl Chloride: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the 2-methylbutanoic acid at room temperature. The addition should be done cautiously as the reaction can be exothermic. An anhydrous solvent may be used if necessary.
-
Reaction: Gently heat the reaction mixture to reflux (around 60-80 °C) using a heating mantle. The progress of the reaction can be monitored by the evolution of SO₂ and HCl gas, which should be vented to a fume hood or passed through a scrubber. Continue heating until the gas evolution ceases, which typically takes 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under reduced pressure.
-
Purification: The crude 2-methylbutanoyl chloride is then purified by fractional distillation under reduced pressure to yield the pure product.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as both thionyl chloride and the byproduct HCl are corrosive and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Applications in Drug Development
2-Methylbutanoyl chloride is a versatile building block in the synthesis of a wide range of pharmacologically active molecules. Its reactive acyl chloride group readily participates in acylation reactions to form esters and amides.
General Acylation Workflow
Caption: General workflow for acylation reactions using 2-methylbutanoyl chloride.
Cardiovascular Drugs
A notable application of 2-methylbutanoyl chloride is in the synthesis of the cholesterol-lowering drug, Lovastatin . The (S)-enantiomer is a key component of the side chain of lovastatin, which is crucial for its inhibitory activity on HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][5] The synthesis involves the esterification of the monacolin J diol lactone precursor with (S)-2-methylbutanoyl chloride.
Furthermore, derivatives of 1,2,4-triazolo[1,5-a]pyrimidines synthesized using 2-methylbutanoyl chloride have shown potential as coronary vasodilating and antihypertensive agents.[11]
Anticancer Agents
2-Methylbutanoyl chloride has been utilized in the synthesis of novel compounds with potential anticancer activity. For instance, it has been used to create derivatives of 2-phenylacrylonitrile that act as tubulin inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis in cancer cells.[12] Additionally, new quinoxaline 1,4-di-N-oxide derivatives incorporating an alkylcarbonyl group from reagents like 2-methylbutanoyl chloride have been synthesized and evaluated for their in vitro antitumor activity.[13]
Antiviral Agents
The synthesis of novel carbovir analogues as potential antiviral agents has also employed 2-methylbutanoyl chloride.[14] These analogues have been tested against a range of viruses, including HIV-1, HSV-1, HSV-2, and HCMV.
Conclusion
2-Methylbutanoyl chloride is a valuable and highly reactive chemical intermediate with significant applications in the synthesis of a diverse array of pharmaceutical compounds. Its utility spans across multiple therapeutic areas, including cardiovascular, oncology, and infectious diseases. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and drug development professionals aiming to design and create novel and effective therapeutic agents. The detailed information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of 2-methylbutanoyl chloride in research and development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Lovastatin Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 27763-54-8: (S)-2-Methylbutanoyl chloride | CymitQuimica [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Lovastatin production: From molecular basis to industrial process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery, biochemistry and biology of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Studies on cardiovascular agents. 6. Synthesis and coronary vasodilating and antihypertensive activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of novel 2'-methyl carbovir analogues as potent antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the IUPAC Nomenclature of 2-Methylbutanoyl Chloride
Abstract
This technical document provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the organic compound 2-methylbutanoyl chloride. It details the systematic approach to deriving the name from its molecular structure, identifies the parent chain and principal functional group, and explains the application of locants for substituents. This guide is intended to serve as a foundational reference for professionals in organic synthesis, medicinal chemistry, and related scientific fields where precise molecular identification is critical.
Molecular Structure and Identification
2-Methylbutanoyl chloride is an acyl chloride, a class of organic compounds derived from carboxylic acids.[1][2] These compounds are characterized by the functional group -COCl, where a carbonyl group (C=O) is bonded to a chlorine atom.[1][2] This functional group makes the molecule highly reactive and a valuable intermediate in organic synthesis.[3]
The molecular formula for 2-methylbutanoyl chloride is C₅H₉ClO.[4][5] Its structure consists of a four-carbon chain (butane) as the backbone, with a methyl group (CH₃) substituent and an acyl chloride functional group.[6] The compound possesses a chiral center at the second carbon, meaning it can exist as two distinct stereoisomers: (S)-2-methylbutanoyl chloride and (R)-2-methylbutanoyl chloride.[4][7][8]
Systematic IUPAC Nomenclature Derivation
The IUPAC system provides a logical, unambiguous method for naming organic compounds. The name "2-methylbutanoyl chloride" is derived by following a set of established rules, which are broken down below.
Step 1: Identify the Principal Functional Group The acyl chloride (-COCl) group is the principal functional group in the molecule, taking precedence over alkyl chains.[1] According to IUPAC rules, compounds containing this group are named by taking the name of the parent carboxylic acid and replacing the "-oic acid" suffix with "-oyl chloride".[2][9]
Step 2: Determine the Parent Carbon Chain The longest continuous carbon chain that includes the carbonyl carbon of the functional group is identified as the parent chain. In this case, the chain consists of four carbon atoms. The parent alkane is therefore butane.
Step 3: Name the Parent Acyl Chloride Based on the four-carbon chain, the corresponding carboxylic acid is butanoic acid. Following the rule from Step 1, "butanoic acid" becomes "butanoyl chloride ".[10]
Step 4: Identify and Number Substituents The carbon atom of the acyl chloride group is designated as position 1 (C1).[9][10] The chain is numbered sequentially from this carbon.
-
C1: Carbonyl carbon
-
C2: Carbon atom bonded to a methyl group (CH₃)
-
C3: Methylene carbon (CH₂)
-
C4: Terminal methyl carbon (CH₃)
A methyl group (CH₃) is attached to the C2 position.[6]
Step 5: Assemble the Full IUPAC Name The substituent name ("methyl") and its position ("2-") are prefixed to the parent acyl chloride name. This results in the final, unambiguous IUPAC name: 2-methylbutanoyl chloride .
The logical workflow for deriving this name is illustrated in the diagram below.
Physicochemical Properties
A summary of key quantitative data for 2-methylbutanoyl chloride is presented for reference.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClO | [4][5][7][11] |
| Molecular Weight | 120.58 g/mol | [4][8][12] |
| CAS Registry Number | 5856-79-1 (for racemate) | [4][5] |
| Density | 0.972 g/mL at 25 °C | [11][13] |
| Boiling Point | 117-121 °C | [11] |
| Refractive Index | n20/D 1.418 | [11] |
Experimental Protocols
The determination of IUPAC nomenclature is a theoretical process based on internationally recognized rules and does not involve an experimental protocol. The synthesis of 2-methylbutanoyl chloride, however, would require a detailed experimental procedure, typically involving the reaction of 2-methylbutanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Such protocols are beyond the scope of this nomenclature guide.
Conclusion
The IUPAC name 2-methylbutanoyl chloride is systematically derived from its chemical structure by identifying the acyl chloride as the principal functional group, determining the four-carbon parent chain, and numbering from the carbonyl carbon to assign the locant for the methyl substituent. This standardized naming convention is essential for clear and accurate communication in scientific research, development, and regulatory contexts.
References
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. Acid Chlorides: Structure, Nomenclature and Properties [allen.in]
- 3. CAS 27763-54-8: (S)-2-Methylbutanoyl chloride | CymitQuimica [cymitquimica.com]
- 4. 2-methylbutanoyl chloride [webbook.nist.gov]
- 5. 2-methylbutanoyl chloride [webbook.nist.gov]
- 6. Answered: 2-methylbutanoyl chloride | bartleby [bartleby.com]
- 7. (S)-2-Methylbutanoyl chloride | C5H9ClO | CID 7168193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-2-Methylbutanoyl Chloride | C5H9ClO | CID 7023084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chembk.com [chembk.com]
- 12. Butanoyl chloride, 2-methyl- | C5H9ClO | CID 93697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-methylbutanoyl chloride [stenutz.eu]
physical properties of 2-methylbutanoyl chloride (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 2-methylbutanoyl chloride, a significant reagent and building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document presents its boiling point and density, outlines the experimental protocols for their determination, and illustrates its primary synthesis route.
Core Physical Properties
2-Methylbutanoyl chloride is a colorless to light yellow liquid with a pungent odor. It is highly reactive, especially towards nucleophiles, and is sensitive to moisture. The key physical constants of boiling point and density are crucial for its handling, purification, and use in chemical reactions.
Data Presentation
The physical properties of 2-methylbutanoyl chloride are summarized in the table below. The data represents typical values found in chemical literature and supplier specifications.
| Physical Property | Value | Notes |
| Boiling Point | 116-121 °C | At atmospheric pressure (760 mmHg). |
| Density | 0.972 - 0.99 g/mL | At 25 °C. |
Experimental Protocols
The determination of the physical properties of a chemical compound like 2-methylbutanoyl chloride requires precise and standardized experimental procedures. Below are detailed methodologies for ascertaining its boiling point and density.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For 2-methylbutanoyl chloride, this can be determined by distillation or the micro-boiling point method.
Distillation Method:
-
Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Sample Preparation: A sample of 2-methylbutanoyl chloride (a few milliliters) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and enters the condenser.
-
Temperature Reading: The temperature is recorded when the vapor is condensing on the thermometer bulb and a steady temperature is observed. This steady temperature is the boiling point of the liquid.[1][2]
Micro-Boiling Point Method (Thiele Tube):
-
Sample Preparation: A small amount of 2-methylbutanoyl chloride is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed in the liquid.
-
Apparatus Setup: The tube containing the sample and capillary tube is attached to a thermometer and placed in a Thiele tube filled with a heating oil.
-
Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and escape as a stream of bubbles.
-
Observation: The heating is stopped, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn into the capillary tube.[3][4]
Determination of Density
Density is the mass per unit volume of a substance. For a liquid like 2-methylbutanoyl chloride, it is typically determined using a pycnometer or by direct mass and volume measurements.
Using a Graduated Cylinder and Balance:
-
Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured using an electronic balance.
-
Volume Measurement: A known volume of 2-methylbutanoyl chloride is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
Mass of Cylinder and Liquid: The mass of the graduated cylinder containing the liquid is measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its volume.[5][6]
Synthesis of 2-Methylbutanoyl Chloride
2-Methylbutanoyl chloride is commonly synthesized from 2-methylbutanoic acid. A prevalent method involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. This reaction is efficient and produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies the purification of the desired acyl chloride.[7][8][9]
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Synthesis of 2-methylbutanoyl chloride from 2-methylbutanoic acid.
This guide provides essential physical data and procedural information for professionals working with 2-methylbutanoyl chloride. Adherence to appropriate laboratory safety protocols is paramount when handling this reactive compound.
References
- 1. vernier.com [vernier.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide on the Safety Data Sheet (SDS) of 2-Methylbutanoyl Chloride
For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This technical guide provides a comprehensive overview of the safety data for 2-methylbutanoyl chloride, a key intermediate in various organic syntheses. The information is compiled from various Safety Data Sheets (SDS) to ensure a robust and reliable resource for laboratory and development settings.
Chemical Identification and Properties
2-Methylbutanoyl chloride is a flammable and corrosive liquid that requires careful handling. Below is a summary of its key identifiers and physicochemical properties.
| Property | Value | References |
| IUPAC Name | 2-methylbutanoyl chloride | [1] |
| Synonyms | 2-Methylbutyryl chloride, (RS)-2-Methylbutyryl chloride, dl-2-Methylbutyryl chloride | [1][2] |
| CAS Number | 57526-28-0 | [1][2] |
| EC Number | 260-787-3 | [1][2] |
| Molecular Formula | C5H9ClO | [1][3] |
| Molecular Weight | 120.58 g/mol | [1][4] |
| Appearance | Clear, colorless to pale yellow liquid with a pungent odor. | [2][3] |
| Boiling Point | 116-121 °C | [2][5] |
| Density | 0.972 - 0.99 g/cm³ | [2][5][6] |
| Flash Point | 20 °C (68 °F) - closed cup | [2][5] |
| Solubility | Soluble in common organic solvents (e.g., acetone, toluene, chloroform, THF). Reacts with water. | [2][3][5] |
| Refractive Index | n20/D 1.418 (lit.) | [5][6] |
Hazard Identification and GHS Classification
2-Methylbutanoyl chloride is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and corrosivity.
| GHS Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor.[1][7] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][8] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[1] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1] |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals.[1][8] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation. |
The GHS pictograms associated with these hazards are:
GHS Pictograms for 2-Methylbutanoyl Chloride.
Exposure Controls and Personal Protection
To minimize exposure and ensure safe handling, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) is essential.
| Control Measure | Specification |
| Engineering Controls | - Use only under a chemical fume hood.[9][10]- Ensure adequate ventilation, especially in confined areas.[9][11][12]- Use explosion-proof electrical, ventilating, and lighting equipment.[7][9][10]- Eyewash stations and safety showers must be close to the workstation.[9][10] |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166).[2][9][10][12]- Skin Protection: Wear appropriate protective gloves (e.g., butyl rubber, neoprene) and clothing to prevent skin exposure.[2][8][9][10][11][12]- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK).[8][9][10] |
| Hygiene Measures | - Wash hands thoroughly after handling.[9]- Do not eat, drink, or smoke when using this product. |
The hierarchy of controls for handling hazardous chemicals is a fundamental concept in laboratory safety.
Hierarchy of Controls for Chemical Safety.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10][11][12] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][8][9][10][11][12] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][8][9][10][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][9][10][11] |
Fire-Fighting Measures and Accidental Release
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[9][10][11][12] Water may be ineffective but can be used to cool closed containers.[9][10]
Specific Hazards: Highly flammable liquid and vapor.[1][9][10] Vapors are heavier than air and may travel to a source of ignition and flash back.[9][10] Containers may explode when heated.[9][10] Combustion products include carbon oxides (CO, CO2) and hydrogen chloride gas.[9][10]
Accidental Release Measures: Evacuate personnel to a safe area.[9][11][12] Remove all sources of ignition.[9][10][11][12] Use personal protective equipment.[11][12] Contain the spill with inert absorbent material and dispose of it as hazardous waste.[9][10]
Handling, Storage, and Disposal
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9][10][11][12] Keep away from heat, sparks, and open flames.[7][9][10] Ground and bond containers and receiving equipment.[9] Use non-sparking tools.[9][10][11][12]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][9][10][11] Keep in a flammables area.[5][9][10]
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[9]
Toxicological Information
Detailed toxicological studies on 2-methylbutanoyl chloride are not extensively reported in the readily available SDS. However, based on its classification, the following effects are expected:
| Effect | Description |
| Acute Toxicity | No specific data is available for oral, dermal, or inhalation toxicity.[2] However, it is expected to be harmful if swallowed, in contact with skin, or if inhaled due to its corrosive nature. |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][8] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction.[1] |
| Germ Cell Mutagenicity | No data available. |
| Carcinogenicity | No data available. |
| Reproductive Toxicity | No data available. |
| STOT-Single Exposure | May cause respiratory system irritation.[9] |
| STOT-Repeated Exposure | No data available. |
| Aspiration Hazard | No data available.[9] |
Experimental Protocols
Detailed experimental protocols for toxicological or other safety-related studies are not provided in the publicly available Safety Data Sheets. Researchers should develop specific standard operating procedures (SOPs) for their intended use of 2-methylbutanoyl chloride, incorporating the safety information provided in this guide. A general workflow for a chemical risk assessment is outlined below.
A General Workflow for Chemical Risk Assessment.
Ecological Information
There is limited information available on the ecotoxicity of 2-methylbutanoyl chloride.[9][12] It is advised to prevent its release into the environment as it is expected to be harmful to aquatic life.[11][12]
Stability and Reactivity
Reactivity: Reacts violently with water, releasing hydrochloric acid.[2][3] It is also reactive with amines and alcohols.[2] Vapors may form explosive mixtures with air.[9][10]
Chemical Stability: Stable under recommended storage conditions.[2]
Incompatible Materials: Strong oxidizing agents, alcohols, strong bases, and water.[9][10]
Hazardous Decomposition Products: Under fire conditions, it can decompose to produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[9][10]
This technical guide is intended to provide a comprehensive summary of the available safety information for 2-methylbutanoyl chloride. It is not a substitute for a thorough review of the specific Safety Data Sheet provided by the supplier and the development of detailed, process-specific risk assessments and standard operating procedures. Always consult the original SDS for the most current and complete information.
References
- 1. Butanoyl chloride, 2-methyl- | C5H9ClO | CID 93697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. framochem.com [framochem.com]
- 3. CAS 27763-54-8: (S)-2-Methylbutanoyl chloride | CymitQuimica [cymitquimica.com]
- 4. (R)-2-Methylbutanoyl Chloride | C5H9ClO | CID 7023084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 2-methylbutanoyl chloride [stenutz.eu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
reactivity of the acyl chloride functional group in 2-methylbutanoyl chloride
An In-depth Technical Guide to the Reactivity of the Acyl Chloride Functional Group in 2-Methylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 2-methylbutanoyl chloride, a key intermediate in organic synthesis. The document elucidates the core principles governing the reactivity of its acyl chloride functional group, with a particular focus on the electronic and steric factors imparted by its branched alkyl structure. Key transformations, including hydrolysis, alcoholysis, aminolysis, and reactions with organometallic reagents, are discussed in detail. This guide includes summaries of physicochemical and spectroscopic data, illustrative experimental protocols, and visualizations of reaction mechanisms and workflows to support research and development in the chemical and pharmaceutical sciences.
Introduction
Acyl chlorides are among the most reactive derivatives of carboxylic acids, serving as powerful acylating agents in a vast array of chemical transformations. Their high reactivity stems from the excellent leaving group ability of the chloride ion and the significant electrophilicity of the carbonyl carbon. 2-Methylbutanoyl chloride, a chiral acyl chloride, is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and fragrances. The presence of a methyl group at the α-carbon introduces steric hindrance and subtle electronic effects that modulate its reactivity compared to linear acyl chlorides. Understanding these nuances is critical for controlling reaction outcomes and optimizing synthetic routes. This guide offers an in-depth examination of the chemical behavior of 2-methylbutanoyl chloride, providing foundational knowledge and practical data for laboratory applications.[1][2]
Physicochemical and Spectroscopic Data
Accurate physical and spectroscopic data are essential for the safe handling, purification, and characterization of 2-methylbutanoyl chloride. The key properties are summarized in the tables below.
Data Presentation
Table 1: Physicochemical Properties of 2-Methylbutanoyl Chloride
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉ClO | [1][3] |
| Molecular Weight | 120.58 g/mol | [1][3] |
| CAS Number | 57526-28-0 (racemate) | [1] |
| 27763-54-8 ((S)-enantiomer) | [2][3] | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Pungent | [2] |
| Boiling Point | 117-121 °C (374 K) | |
| Density | 0.972 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.418 | |
| Solubility | Soluble in organic solvents; reacts violently with water. | [2] |
Table 2: Key Spectroscopic Data for 2-Methylbutanoyl Chloride
| Technique | Characteristic Peaks / Signals | Comments | Reference(s) |
| Infrared (IR) | Strong C=O stretch: ~1800 cm⁻¹ | The high frequency is characteristic of the electron-withdrawing effect of the chlorine atom in an acyl chloride. | [1] |
| C-Cl stretch: 650-800 cm⁻¹ | [1] | ||
| ¹³C NMR | Carbonyl (C=O): ~174 ppm | Highly deshielded carbonyl carbon. | [1][3] |
| α-carbon (CH): ~55-60 ppm | Deshielded by both the carbonyl group and the chlorine atom. | [1][3] | |
| Alkyl carbons: ~10-30 ppm | Typical chemical shifts for sp³ carbons. | [1][3] | |
| Mass Spec. (MS) | Molecular Ion (M⁺): m/z 120/122 | Shows characteristic 3:1 isotopic pattern for chlorine. | [4] |
| Acylium Ion [M-Cl]⁺: m/z 85 | A prominent fragment resulting from the loss of the chlorine atom. | [4] |
Core Reactivity: Nucleophilic Acyl Substitution
The chemistry of 2-methylbutanoyl chloride is dominated by the nucleophilic acyl substitution mechanism. This two-step process involves the initial addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻ or Nu-H) on the electron-deficient carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the C=O double bond and expelling the most stable leaving group—in this case, the chloride ion (Cl⁻).
Caption: General mechanism for nucleophilic acyl substitution.
Factors Influencing Reactivity
The high reactivity of 2-methylbutanoyl chloride is governed by both electronic and steric factors.
-
Electronic Effects: The carbonyl carbon is rendered highly electrophilic by the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it an excellent target for nucleophiles. The chloride ion is an outstanding leaving group because it is the conjugate base of a strong acid (HCl), and its departure is thermodynamically favorable.
-
Steric Hindrance: The methyl group on the α-carbon (C2) in 2-methylbutanoyl chloride creates steric bulk around the reaction center. Compared to a linear acyl chloride like pentanoyl chloride, this steric hindrance can decrease the rate of reaction, particularly with bulky nucleophiles. The approach of the nucleophile to the carbonyl carbon is more impeded, raising the activation energy of the addition step.
Caption: Steric hindrance at the α-carbon slows nucleophilic attack.
Key Reactions of 2-Methylbutanoyl Chloride
Hydrolysis
2-Methylbutanoyl chloride reacts vigorously and exothermically with water to produce 2-methylbutanoic acid and hydrogen chloride gas. This reaction is often instantaneous and difficult to control on a large scale without efficient cooling.
Reaction: CH₃CH₂CH(CH₃)COCl + H₂O → CH₃CH₂CH(CH₃)COOH + HCl
Alcoholysis (Esterification)
Reaction with alcohols yields esters. The reaction is typically rapid and exothermic, often performed in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct, which can prevent side reactions and drive the equilibrium towards the product.
Reaction (with Ethanol): CH₃CH₂CH(CH₃)COCl + CH₃CH₂OH → CH₃CH₂CH(CH₃)COOCH₂CH₃ + HCl
Aminolysis (Amide Formation)
Ammonia, primary amines, and secondary amines react readily to form amides. Two equivalents of the amine are required: one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct, forming an ammonium salt.
Reaction (with Benzylamine): CH₃CH₂CH(CH₃)COCl + 2 C₆H₅CH₂NH₂ → CH₃CH₂CH(CH₃)CONHCH₂C₆H₅ + C₆H₅CH₂NH₃⁺Cl⁻
Reaction with Grignard Reagents
Grignard reagents (R-MgX) are potent nucleophiles that react with acyl chlorides twice. The first substitution produces a ketone intermediate. However, ketones are more reactive towards Grignard reagents than acyl chlorides, so the ketone immediately reacts with a second equivalent of the Grignard reagent. Subsequent acidic workup yields a tertiary alcohol. It is not possible to isolate the ketone intermediate under these conditions.
Reaction (with Phenylmagnesium Bromide):
-
CH₃CH₂CH(CH₃)COCl + C₆H₅MgBr → [CH₃CH₂CH(CH₃)COC₆H₅] + MgBrCl
-
[CH₃CH₂CH(CH₃)COC₆H₅] + C₆H₅MgBr → CH₃CH₂CH(CH₃)C(O⁻MgBr⁺)(C₆H₅)₂
-
CH₃CH₂CH(CH₃)C(O⁻MgBr⁺)(C₆H₅)₂ + H₃O⁺ → CH₃CH₂CH(CH₃)C(OH)(C₆H₅)₂ + Mg²⁺ + Br⁻ + Cl⁻
Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and rigorous safety assessments. All operations should be performed in a well-ventilated fume hood.
Protocol: Synthesis of Ethyl 2-Methylbutanoate (Alcoholysis)
Materials:
-
2-Methylbutanoyl chloride (1.21 g, 10.0 mmol)
-
Anhydrous ethanol (2.3 g, 50.0 mmol, 5 equiv.)
-
Anhydrous pyridine (0.95 g, 12.0 mmol, 1.2 equiv.)
-
Anhydrous diethyl ether (20 mL)
-
1 M HCl solution, saturated NaHCO₃ solution, brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous ethanol and anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add anhydrous pyridine to the stirred solution.
-
Slowly add 2-methylbutanoyl chloride dropwise via syringe over 10 minutes, maintaining the temperature at 0 °C. A white precipitate (pyridinium hydrochloride) will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding 10 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation to yield ethyl 2-methylbutanoate.
Caption: Workflow for the synthesis of ethyl 2-methylbutanoate.
Protocol: Synthesis of 2-Methyl-1,1-diphenylpentan-1-ol (Grignard Reaction)
Materials:
-
Magnesium turnings (0.53 g, 22.0 mmol)
-
Bromobenzene (2.36 g, 15.0 mmol)
-
Anhydrous diethyl ether (30 mL)
-
2-Methylbutanoyl chloride (0.60 g, 5.0 mmol)
-
Saturated NH₄Cl solution, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare Grignard Reagent: To a flame-dried three-neck flask under argon, add magnesium turnings. Add a solution of bromobenzene in 15 mL of anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining solution to maintain a gentle reflux. After addition, stir for 30 minutes until most of the magnesium is consumed.
-
Reaction: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C. Prepare a solution of 2-methylbutanoyl chloride in 15 mL of anhydrous diethyl ether.
-
Add the acyl chloride solution dropwise to the Grignard reagent at 0 °C over 20 minutes.
-
After addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution until the solids dissolve.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude tertiary alcohol by column chromatography or recrystallization.
Quantitative Reaction Data Summary
While the reactions of 2-methylbutanoyl chloride are qualitatively well-understood to be rapid and efficient, specific peer-reviewed kinetic data (e.g., rate constants) are not widely published. Yields are highly dependent on the substrate, reaction conditions, and purification method.
Table 3: Summary of Key Reactions and Expected Outcomes
| Nucleophile | Product Functional Group | Reaction Conditions | Expected Yield | Key Considerations |
| Water (H₂O) | Carboxylic Acid | Uncatalyzed, often vigorous | Quantitative | Highly exothermic; requires careful temperature control. |
| Ethanol (EtOH) | Ester | Base (e.g., pyridine) catalyst, 0 °C to RT | High (>85%) | Use of a base is recommended to neutralize HCl. |
| Benzylamine (BnNH₂) | Amide | 2 equivalents of amine, 0 °C to RT | High (>80%) | Requires 2 equivalents of amine or 1 equivalent each of amine and a non-nucleophilic base. |
| Phenylmagnesium Bromide (PhMgBr) | Tertiary Alcohol | >2 equivalents Grignard, anhydrous ether/THF, 0 °C to RT | Good to High | Strictly anhydrous conditions are critical. Ketone intermediate is not isolable. |
Conclusion
2-Methylbutanoyl chloride is a highly reactive and versatile chemical intermediate whose behavior is a classic example of nucleophilic acyl substitution. Its reactivity is primarily driven by the electronic properties of the acyl chloride group, while the rate of its transformations is moderated by the steric influence of the α-methyl substituent. This guide has detailed the fundamental principles of its reactivity, provided key physicochemical data, and presented illustrative protocols for its conversion into carboxylic acids, esters, amides, and tertiary alcohols. This information serves as a valuable technical resource for scientists engaged in synthetic chemistry and drug development, enabling more effective utilization of this important building block.
References
- 1. Butanoyl chloride, 2-methyl- | C5H9ClO | CID 93697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 27763-54-8: (S)-2-Methylbutanoyl chloride | CymitQuimica [cymitquimica.com]
- 3. (S)-2-Methylbutanoyl chloride | C5H9ClO | CID 7168193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Stereoisomers of 2-Methylbutanoyl Chloride: (S) and (R) Forms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 2-methylbutanoyl chloride, the (S)- and (R)-enantiomers. This document details their synthesis, characterization, and applications, with a focus on providing practical information for professionals in the fields of chemical research and pharmaceutical development.
Introduction
2-Methylbutanoyl chloride (C₅H₉ClO) is a chiral acyl chloride that serves as a valuable building block in organic synthesis. Due to the presence of a stereocenter at the second carbon, it exists as a pair of enantiomers: (S)-2-methylbutanoyl chloride and (R)-2-methylbutanoyl chloride. These stereoisomers possess identical physical properties in an achiral environment but exhibit different optical activities and can have profoundly different biological effects when incorporated into chiral molecules such as pharmaceuticals. The distinct three-dimensional arrangement of each enantiomer is crucial in asymmetric synthesis, where precise stereochemical control is paramount.
The (S)-enantiomer, in the form of an amide, is a known sex pheromone of the sugarcane rhizome borer, Migdolus fryanus, highlighting the importance of stereochemistry in biological systems.[1] In the pharmaceutical industry, the use of single-enantiomer chiral building blocks is critical for the development of stereochemically pure active pharmaceutical ingredients (APIs), which can lead to improved efficacy and reduced side effects.[2][3]
Physicochemical and Spectroscopic Data
The physicochemical properties of the individual enantiomers of 2-methylbutanoyl chloride are identical, with the exception of the direction in which they rotate plane-polarized light. The data presented below is for the racemic mixture unless otherwise specified.
Table 1: Physicochemical Properties of 2-Methylbutanoyl Chloride
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉ClO | [4][5][6] |
| Molecular Weight | 120.58 g/mol | [4][5][6] |
| Appearance | Clear colorless to light yellow liquid | [7][8] |
| Boiling Point | 117-121 °C (lit.) | [8] |
| Density | 0.972 g/mL at 25 °C (lit.) | [8] |
| Refractive Index (n20/D) | 1.418 (lit.) | [8] |
| CAS Number (Racemic) | 57526-28-0 | [6] |
| CAS Number ((S)-enantiomer) | 27763-54-8 | [9][10] |
| CAS Number ((R)-enantiomer) | 101400-29-7 | [5][11] |
Note: Specific optical rotation values for the pure enantiomers are not consistently reported in readily available literature. Enantiomers rotate plane-polarized light to an equal but opposite degree.[12][13] The sign of rotation, (+) for dextrorotatory or (-) for levorotatory, must be experimentally determined.
Table 2: Spectroscopic Data for 2-Methylbutanoyl Chloride (Racemic)
| Technique | Data | Reference(s) |
| ¹H NMR | Spectra available, showing characteristic peaks for the ethyl and methyl groups adjacent to the chiral center and the carbonyl group. | [6] |
| ¹³C NMR | Spectra available, showing the expected number of carbon signals. | [4][6] |
| Mass Spectrometry (GC-MS) | Data available, often showing a prominent peak at m/z 57. | [6] |
| Infrared (IR) Spectroscopy | Data available, with a characteristic strong absorption for the C=O stretch of the acyl chloride. | [6] |
The NMR and IR spectra of the individual (S) and (R) enantiomers are identical in an achiral solvent.
Synthesis of (S)- and (R)-2-Methylbutanoyl Chloride
The most common and direct method for the synthesis of enantiomerically pure 2-methylbutanoyl chloride is the reaction of the corresponding enantiomer of 2-methylbutanoic acid with a chlorinating agent, most frequently thionyl chloride (SOCl₂).[14] This reaction proceeds with retention of configuration at the chiral center.
General Reaction Scheme
References
- 1. researchgate.net [researchgate.net]
- 2. savemyexams.com [savemyexams.com]
- 3. mdpi.com [mdpi.com]
- 4. (S)-2-Methylbutanoyl chloride | C5H9ClO | CID 7168193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-2-Methylbutanoyl Chloride | C5H9ClO | CID 7023084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butanoyl chloride, 2-methyl- | C5H9ClO | CID 93697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 27763-54-8: (S)-2-Methylbutanoyl chloride | CymitQuimica [cymitquimica.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Page loading... [wap.guidechem.com]
- 10. (S)-2-methylbutanoyl chloride [webbook.nist.gov]
- 11. (2R)-2-methylbutanoyl chloride - C5H9ClO | CSCS00010998671 [chem-space.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 2-Methylbutanoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutanoyl chloride (C₅H₉ClO), a branched-chain acyl chloride, is a key reactive intermediate in organic synthesis. Its utility in the production of pharmaceuticals, agrochemicals, and other fine chemicals is largely dependent on its solubility and reactivity in various organic solvents. Understanding the solubility profile of 2-methylbutanoyl chloride is crucial for optimizing reaction conditions, improving yields, and ensuring process safety. This technical guide provides a comprehensive overview of the solubility of 2-methylbutanoyl chloride in common organic solvents, details experimental protocols for solubility determination, and outlines its reactivity with different solvent classes.
Physicochemical Properties of 2-Methylbutanoyl Chloride
| Property | Value | Reference |
| Molecular Formula | C₅H₉ClO | |
| Molecular Weight | 120.58 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Odor | Pungent | |
| Boiling Point | 117-121 °C | |
| Density | 0.972 g/mL at 25 °C |
Solubility of 2-Methylbutanoyl Chloride in Organic Solvents
Quantitative solubility data for 2-methylbutanoyl chloride is not extensively available in published literature. However, based on the general behavior of acyl chlorides and qualitative descriptions for structurally similar compounds like butanoyl chloride and pentanoyl chloride, a qualitative solubility profile can be established. Acyl chlorides are generally miscible with a wide range of aprotic organic solvents.[1][2][3][4] Their reactivity with protic solvents, however, dictates that they do not simply dissolve but rather undergo a chemical reaction.
Qualitative Solubility Data
| Solvent Class | Representative Solvents | Solubility/Reactivity |
| Aprotic Solvents | ||
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble/Miscible |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble/Miscible |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble/Miscible |
| Ketones | Acetone | Soluble (potential for slow reaction) |
| Esters | Ethyl acetate | Soluble |
| Nitriles | Acetonitrile | Soluble |
| Amides | Dimethylformamide (DMF) | Soluble |
| Protic Solvents | ||
| Water | Reacts violently to form 2-methylbutanoic acid and HCl.[5][6] | |
| Alcohols | Methanol, Ethanol | Reacts to form the corresponding ester.[7][8] |
| Amines | Primary and secondary amines | Reacts to form the corresponding amide.[9] |
Experimental Protocols for Solubility Determination
Determining the solubility of a reactive compound like 2-methylbutanoyl chloride requires careful consideration of its moisture sensitivity and reactivity. Standard methods need to be adapted to prevent hydrolysis or reaction with the solvent.
General Protocol for Qualitative Solubility Determination
This method provides a rapid assessment of solubility in a range of solvents.
Materials:
-
2-Methylbutanoyl chloride
-
Anhydrous organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene)
-
Dry glass test tubes with stoppers
-
Inert atmosphere (e.g., nitrogen or argon)
-
Dry syringes or pipettes
Procedure:
-
Under an inert atmosphere, add approximately 1 mL of the selected anhydrous organic solvent to a dry test tube.
-
Using a dry syringe, add a small, known amount of 2-methylbutanoyl chloride (e.g., 10 µL) to the solvent.
-
Stopper the test tube and gently agitate the mixture.
-
Observe for complete dissolution. The formation of a single, clear phase indicates solubility. The presence of undissolved droplets or a separate layer indicates insolubility or limited solubility.
-
If the initial amount dissolves, continue to add small increments of 2-methylbutanoyl chloride until saturation is reached (i.e., the solute no longer dissolves).
Protocol for Quantitative Solubility Determination using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for determining the solubility of reactive compounds as it can be performed in a sealed tube, minimizing atmospheric exposure.[10][11][12]
Materials:
-
2-Methylbutanoyl chloride
-
Anhydrous deuterated solvent (e.g., CDCl₃, THF-d₈)
-
Internal standard of known concentration (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes with caps
-
Inert atmosphere glovebox or Schlenk line
-
NMR spectrometer
Procedure:
-
Sample Preparation (in an inert atmosphere):
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent with a precisely known concentration.
-
In a series of vials, add a known excess amount of 2-methylbutanoyl chloride.
-
To each vial, add a precise volume of the internal standard stock solution.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).
-
-
NMR Analysis:
-
Carefully transfer the supernatant from each vial to a separate NMR tube. It is crucial to avoid transferring any undissolved solute.
-
Acquire a quantitative ¹H NMR spectrum for each sample.
-
-
Data Analysis:
-
Integrate the signals corresponding to the internal standard and a well-resolved signal of 2-methylbutanoyl chloride.
-
Calculate the concentration of dissolved 2-methylbutanoyl chloride using the following equation:
Concentration_solute = (Integral_solute / Integral_standard) * (Number of Protons_standard / Number of Protons_solute) * Concentration_standard
-
The average concentration from the samples represents the solubility of 2-methylbutanoyl chloride in that solvent at the given temperature.
-
Reactivity and Logical Relationships
The "solubility" of 2-methylbutanoyl chloride in protic solvents is a misnomer, as it readily undergoes nucleophilic acyl substitution reactions. Understanding these reaction pathways is critical for selecting appropriate solvents and reaction conditions.
Reaction with Protic Solvents
The following diagram illustrates the reaction of 2-methylbutanoyl chloride with common protic nucleophiles.
Caption: Reaction pathways of 2-methylbutanoyl chloride with protic solvents.
Experimental Workflow for a Typical Acylation Reaction
The choice of an appropriate aprotic solvent is crucial for the successful use of 2-methylbutanoyl chloride as an acylating agent. The following workflow outlines a typical procedure for the synthesis of an amide.
Caption: A typical experimental workflow for an amidation reaction.
Conclusion
2-Methylbutanoyl chloride is a versatile reagent that is soluble in a wide range of aprotic organic solvents, making it suitable for various synthetic applications. Its high reactivity, particularly with protic species, necessitates careful handling and the use of anhydrous conditions. While quantitative solubility data remains scarce, the qualitative information and experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize 2-methylbutanoyl chloride in their work. The development of robust, quantitative solubility data in a broader range of solvents would be a valuable contribution to the field.
References
- 1. alignchemical.com [alignchemical.com]
- 2. CAS 638-29-9: Pentanoyl chloride | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CAS 141-75-3: Butanoyl chloride | CymitQuimica [cymitquimica.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Synthetic Applications of 2-Methylbutanoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutanoyl chloride, a versatile acyl chloride, serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its reactivity, stemming from the acyl chloride functional group, allows for the facile introduction of the 2-methylbutanoyl moiety into a wide range of molecules. This technical guide provides an in-depth overview of the commercial availability of 2-methylbutanoyl chloride, its key chemical properties, and detailed protocols for its application in the synthesis of amides and esters.
Commercial Availability
A variety of chemical suppliers offer 2-methylbutanoyl chloride, typically as a racemic mixture or as its individual (S)- and (R)-enantiomers. The purity and available quantities vary by supplier, catering to both small-scale research and larger-scale manufacturing needs. Below is a summary of prominent commercial suppliers and their product offerings.
Table 1: Commercial Suppliers of 2-Methylbutanoyl Chloride (Racemic, CAS: 57526-28-0)
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 97% | 5g, 25g |
| Thermo Scientific (Alfa Aesar) | 99% | 10g, 50g, 100g |
| AK Scientific | ≥95% | 1g, 5g, 25g, 100g |
| Matrix Fine Chemicals | Inquire for details | Small and large quantities |
| Oakwood Chemical | Inquire for details | Gram to kilogram scale |
| ChemBK | 97% | Inquire for details |
Table 2: Commercial Suppliers of (S)-2-Methylbutanoyl Chloride (CAS: 27763-54-8)
| Supplier | Purity | Available Quantities |
| CymitQuimica | Inquire for details | Gram scale |
| BLD Pharm | ≥98% | 1g, 5g, 25g |
| Dayang Chem (Hangzhou) Co., Ltd. | 98% | 1kg, 25kg |
Table 3: Commercial Suppliers of (R)-2-Methylbutanoyl Chloride (CAS: 101400-29-7)
| Supplier | Purity | Available Quantities |
| Chemspace | ≥90% | 2.5g |
Physicochemical Properties
2-Methylbutanoyl chloride is a colorless to pale yellow liquid with a pungent odor. It is highly reactive and moisture-sensitive, readily hydrolyzing in the presence of water to form 2-methylbutanoic acid and hydrochloric acid. It is soluble in common aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene.
Table 4: Key Physicochemical Data for 2-Methylbutanoyl Chloride
| Property | Value |
| Molecular Formula | C₅H₉ClO |
| Molecular Weight | 120.58 g/mol |
| Boiling Point | 117-121 °C |
| Density | ~0.972 g/mL at 25 °C |
| Refractive Index | ~1.418 at 20 °C |
Experimental Protocols
The high reactivity of the acyl chloride functional group makes 2-methylbutanoyl chloride an excellent reagent for acylation reactions, particularly for the synthesis of amides and esters.
Synthesis of N-Substituted Amides
The reaction of 2-methylbutanoyl chloride with primary or secondary amines is a robust method for the formation of amide bonds, often proceeding under mild conditions with high yields. A general procedure, commonly known as the Schotten-Baumann reaction, is provided below.
General Protocol for Amide Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution to act as a scavenger for the HCl byproduct.
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 2-methylbutanoyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis of 2-Methylbutanoate Esters
2-Methylbutanoyl chloride reacts readily with alcohols and phenols to form the corresponding esters. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
General Protocol for Ester Synthesis:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DCM, THF, or diethyl ether).
-
Addition of Base: Add a suitable base (1.1-1.5 equivalents), such as triethylamine or pyridine.
-
Addition of Acyl Chloride: Cool the mixture to 0 °C. Add 2-methylbutanoyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting alcohol/phenol is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo. The resulting crude ester can be purified by distillation or column chromatography.
Applications in Synthesis
2-Methylbutanoyl chloride is a valuable reagent in the synthesis of various biologically active molecules. A notable example is its use in the synthesis of insect pheromones. For instance, N-(2'S)-methylbutanoyl-2-methylbutylamide, the sex pheromone of the sugarcane rhizome borer (Migdolus fryanus), can be synthesized using (S)-2-methylbutanoyl chloride or its corresponding carboxylic acid.[1]
Visualizations
As 2-methylbutanoyl chloride is a synthetic building block and not known to be directly involved in biological signaling pathways, the following diagrams illustrate typical experimental workflows for its use in chemical synthesis.
Caption: Experimental workflow for the synthesis of N-substituted amides.
Caption: Experimental workflow for the synthesis of 2-methylbutanoate esters.
Safety Information
2-Methylbutanoyl chloride is a corrosive and flammable substance. It reacts violently with water and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Methylbutanoyl chloride is a readily available and highly useful reagent for the synthesis of amides and esters, finding significant application in the development of new pharmaceuticals and agrochemicals. The straightforward reaction protocols and the commercial availability of its racemic and enantiomerically pure forms make it an attractive building block for a wide range of synthetic endeavors. Researchers and drug development professionals can leverage the information provided in this guide to effectively source and utilize this versatile chemical intermediate in their work.
References
Methodological & Application
Application Notes and Protocols: (S)-2-Methylbutanoyl Chloride as a Chiral Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pharmaceutical industry and various fields of chemical research, the separation and analysis of enantiomers are of critical importance due to their often differing pharmacological, toxicological, and metabolic properties. One effective strategy for the enantiomeric resolution of chiral compounds, such as primary and secondary amines and alcohols, is the use of chiral derivatizing agents (CDAs). (S)-2-Methylbutanoyl chloride is a chiral acyl chloride that can be employed as a CDA. It reacts with the nucleophilic functional groups (e.g., amino or hydroxyl groups) of a racemic or enantiomerically enriched analyte to form a pair of diastereomers. These resulting diastereomers possess distinct physicochemical properties, allowing for their separation and quantification using standard chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
This document provides detailed application notes and generalized protocols for the use of (S)-2-methylbutanoyl chloride as a chiral derivatizing agent for the analysis of chiral amines and alcohols.
Principle of Chiral Derivatization
The fundamental principle behind using (S)-2-methylbutanoyl chloride as a CDA lies in the conversion of a mixture of enantiomers into a mixture of diastereomers. Enantiomers have identical physical properties in an achiral environment, making their direct separation challenging without specialized chiral stationary phases. By reacting the enantiomeric mixture with an enantiomerically pure reagent like (S)-2-methylbutanoyl chloride, diastereomers are formed. These diastereomers have different spatial arrangements and, consequently, different physical properties, which allows for their separation by conventional chromatographic methods.
The reaction of a racemic amine (containing R- and S-enantiomers) with (S)-2-methylbutanoyl chloride will produce two diastereomers: (R)-amine-(S)-amide and (S)-amine-(S)-amide. These can then be separated and quantified to determine the enantiomeric ratio of the original amine sample.
Data Presentation
Due to the limited availability of specific quantitative data for 2-methylbutanoyl chloride in the public domain, the following table presents typical performance parameters that can be expected when developing a chiral separation method using a chiral derivatizing agent. These values are based on separations of similar analytes derivatized with other chiral acylating agents.
| Parameter | Typical Value/Range | Significance |
| Resolution (R_s) | > 1.5 | A value greater than 1.5 indicates baseline separation of the diastereomeric peaks, which is ideal for accurate quantification. |
| Separation Factor (α) | > 1.1 | This is the ratio of the retention times of the two diastereomers. A higher value indicates better separation. |
| Limit of Detection (LOD) | 1 - 50 ng/mL | The lowest concentration of the analyte that can be reliably detected. This is dependent on the detector used (e.g., FID, MS, UV). |
| Limit of Quantification (LOQ) | 5 - 150 ng/mL | The lowest concentration of the analyte that can be accurately and precisely quantified. |
| Linearity (R²) | > 0.99 | Indicates a strong correlation between the detector response and the concentration of the analyte over a defined range. |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. |
Experimental Protocols
The following are generalized protocols for the derivatization of chiral amines and alcohols with (S)-2-methylbutanoyl chloride and their subsequent analysis. Optimization of reaction conditions (e.g., temperature, time, and solvent) and chromatographic parameters is recommended for specific applications.
Protocol 1: Derivatization of Chiral Primary/Secondary Amines
Materials:
-
(S)-2-Methylbutanoyl chloride
-
Analyte (chiral amine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Vials for reaction and sample analysis
Procedure:
-
Sample Preparation: Dissolve a known amount of the chiral amine (e.g., 1 mg) in 1 mL of the anhydrous aprotic solvent in a clean, dry vial.
-
Addition of Base: Add a slight molar excess (e.g., 1.2 equivalents) of the tertiary amine base to the solution. The base acts as a scavenger for the HCl byproduct of the reaction.
-
Addition of Derivatizing Agent: Add a slight molar excess (e.g., 1.1 equivalents) of (S)-2-methylbutanoyl chloride to the reaction mixture.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 30-60 minutes. For less reactive amines, gentle heating (e.g., 50-60 °C) may be required. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or a preliminary GC/HPLC analysis.
-
Quenching: After the reaction is complete, add 1 mL of the quenching solution to the vial to neutralize any remaining acid chloride and the HCl byproduct.
-
Extraction: Vortex the mixture and allow the layers to separate. Transfer the organic layer to a new vial.
-
Drying: Dry the organic layer over the drying agent.
-
Analysis: The resulting solution containing the diastereomeric amides can be directly analyzed by GC or HPLC, or the solvent can be evaporated and the residue reconstituted in a suitable solvent for analysis.
Protocol 2: Derivatization of Chiral Alcohols
Materials:
-
(S)-2-Methylbutanoyl chloride
-
Analyte (chiral alcohol)
-
Anhydrous aprotic solvent (e.g., dichloromethane or pyridine)
-
Acylation catalyst (e.g., 4-dimethylaminopyridine - DMAP, if needed)
-
Quenching solution (e.g., water or dilute aqueous acid)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Vials for reaction and sample analysis
Procedure:
-
Sample Preparation: Dissolve a known amount of the chiral alcohol (e.g., 1 mg) in 1 mL of the anhydrous aprotic solvent in a clean, dry vial. If not using pyridine as the solvent, add a slight molar excess of a tertiary amine base.
-
Catalyst Addition (Optional): For sterically hindered or less reactive alcohols, a catalytic amount of DMAP can be added.
-
Addition of Derivatizing Agent: Add a slight molar excess (e.g., 1.2 equivalents) of (S)-2-methylbutanoyl chloride to the reaction mixture.
-
Reaction: Cap the vial and stir the mixture. The reaction may proceed at room temperature or require heating (e.g., 60-80 °C) for several hours. Monitor the reaction by TLC or GC/HPLC.
-
Quenching: Cool the reaction mixture to room temperature and slowly add the quenching solution.
-
Extraction: Extract the diastereomeric esters with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic extract sequentially with dilute aqueous acid (if a base was used), saturated aqueous sodium bicarbonate, and brine.
-
Drying: Dry the organic layer over the drying agent.
-
Analysis: Evaporate the solvent and reconstitute the residue in a suitable solvent for GC or HPLC analysis.
Protocol 3: Chromatographic Analysis of Diastereomers
Gas Chromatography (GC) Method:
-
Column: A standard achiral capillary column (e.g., DB-5, HP-5ms, or equivalent).
-
Injection: Split/splitless inlet, with the mode and ratio optimized for the sample concentration.
-
Oven Program: A temperature gradient program is typically used to ensure good separation and peak shape. For example, start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). MS is preferred for positive identification of the diastereomers.
High-Performance Liquid Chromatography (HPLC) Method:
-
Column: A standard achiral reversed-phase (e.g., C18 or C8) or normal-phase column.
-
Mobile Phase:
-
Reversed-Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Normal-Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol or ethyl acetate).
-
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detector: UV-Vis detector (if the analyte or derivatizing agent has a chromophore) or a Mass Spectrometer (LC-MS).
Mandatory Visualizations
Caption: Experimental workflow for chiral derivatization and analysis.
Application Notes and Protocols for Esterification with 2-Methylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental and widely utilized transformation in organic synthesis, crucial for the preparation of a vast array of compounds, including active pharmaceutical ingredients, prodrugs, and various chemical intermediates. The reaction of an alcohol or phenol with an acyl chloride, such as 2-methylbutanoyl chloride, offers a robust and efficient method for ester formation. This method is particularly advantageous over Fischer esterification due to its typically faster reaction rates and irreversible nature, often leading to higher yields.
2-Methylbutanoyl chloride is a valuable building block in organic synthesis, allowing for the introduction of the 2-methylbutanoyl moiety into molecules. This can be particularly relevant in modifying the lipophilicity, metabolic stability, and other pharmacokinetic properties of drug candidates. These application notes provide a detailed protocol for the esterification of alcohols and phenols using 2-methylbutanoyl chloride, including reaction setup, workup, purification, and expected outcomes.
General Reaction Scheme
The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol or phenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylbutanoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct. In cases of less reactive or sterically hindered substrates, a more potent nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction.
Reaction: R-OH + CH₃CH₂CH(CH₃)COCl → CH₃CH₂CH(CH₃)COOR + HCl
Data Presentation
| Entry | Alcohol/Phenol Substrate | Catalyst/Base | Solvent | Yield (%) | Reference |
| 1 | 2a (a specific proprietary alcohol) | Triethylamine | THF | 92 | [1] |
| 2 | Anisole (forms a ketone) | Not Specified | Not Specified | 70 | [2] |
Note: The reaction with anisole results in a Friedel-Crafts acylation to form a ketone, not an ester. This is included to provide additional reactivity data for 2-methylbutanoyl chloride.
Experimental Protocols
This section provides a detailed, generalized protocol for the esterification of an alcohol or phenol with 2-methylbutanoyl chloride.
Materials and Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe pump
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Chromatography equipment (e.g., column chromatography or preparative TLC)
-
2-Methylbutanoyl chloride
-
Alcohol or phenol substrate
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether)
-
Base (e.g., pyridine or triethylamine)
-
Catalyst (e.g., 4-(dimethylamino)pyridine (DMAP), optional)
-
Aqueous workup solutions (e.g., 1 M HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Protocol 1: General Esterification of a Primary or Secondary Alcohol
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.) and the chosen anhydrous solvent (e.g., DCM or THF).
-
Add the base, typically pyridine or triethylamine (1.1-1.5 eq.).
-
If using, add a catalytic amount of DMAP (0.05-0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
-
Addition of Acyl Chloride:
-
Slowly add 2-methylbutanoyl chloride (1.05-1.2 eq.) to the cooled, stirring mixture via a dropping funnel or syringe over 15-30 minutes. The reaction is often exothermic.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
-
Workup:
-
Quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and dilute with the organic solvent if necessary.
-
Wash the organic layer sequentially with 1 M HCl (to remove the amine base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure product.
-
Protocol 2: Esterification of a Phenol or a Sterically Hindered Alcohol
The procedure is similar to Protocol 1, with the following modifications:
-
Catalyst: The use of a catalytic amount of DMAP (0.1-0.2 eq.) is highly recommended to facilitate the reaction with less nucleophilic substrates.
-
Reaction Temperature: In some cases, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.
-
Reaction Time: Reaction times may be longer (12-24 hours).
Mandatory Visualization
Caption: Experimental Workflow for Esterification.
Caption: Reaction Mechanism of Esterification.
References
Application Notes and Protocols for Amide Synthesis using 2-Methylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of amides from acyl chlorides is a fundamental and widely utilized transformation in organic chemistry, crucial for the construction of pharmaceuticals, agrochemicals, and other functional materials. 2-Methylbutanoyl chloride is a valuable building block that allows for the introduction of a chiral, branched alkyl moiety. The primary method for converting 2-methylbutanoyl chloride to its corresponding amide is through nucleophilic acyl substitution with a primary or secondary amine. The Schotten-Baumann reaction provides a robust and versatile set of conditions for this transformation, typically involving a biphasic solvent system and a base to neutralize the hydrochloric acid byproduct.[1][2] This document provides detailed protocols and application notes for the synthesis of various amides using 2-methylbutanoyl chloride.
Reaction Mechanism and General Principles
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of 2-methylbutanoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group and forming the stable amide bond. A base is typically required to neutralize the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][3]
Key Considerations for Reaction Optimization:
-
Amine Nucleophilicity: The reactivity of the amine is a critical factor. Aliphatic amines are generally more nucleophilic and reactive than aromatic amines. Steric hindrance around the nitrogen atom can also decrease reactivity.
-
Choice of Base: An appropriate base is essential to scavenge the HCl produced. Common choices include aqueous sodium hydroxide, pyridine, or tertiary amines like triethylamine (TEA) and diisopropylethylamine (DIEA).[4] For sensitive substrates, a non-nucleophilic organic base in an aprotic solvent is preferred to avoid hydrolysis of the acyl chloride.
-
Solvent System: The Schotten-Baumann reaction is often performed in a two-phase system, such as dichloromethane and water, which facilitates the separation of the organic product from the aqueous base and byproducts.[1][2] Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile can be used with an organic base.
-
Temperature: The reaction of acyl chlorides with amines is typically exothermic and often proceeds rapidly at room temperature or below.[2] Cooling the reaction mixture, especially during the addition of the acyl chloride, can help to control the reaction rate and minimize side reactions.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative conditions and yields for the synthesis of N-substituted-2-methylbutanamides from 2-methylbutanoyl chloride and various classes of amines. These are based on typical Schotten-Baumann and related procedures.
Table 1: Reaction with Primary Aliphatic Amines
| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzylamine | aq. NaOH | Dichloromethane/Water | 0 to RT | 1 - 3 | >90 |
| n-Butylamine | Triethylamine | Dichloromethane | 0 to RT | 1 - 2 | >90 |
| Isopropylamine | Pyridine | Dichloromethane | 0 to RT | 2 - 4 | 85-95 |
Table 2: Reaction with Secondary Amines
| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Morpholine | Triethylamine | Dichloromethane | RT | 1 | ~95 |
| Piperidine | aq. NaOH | Dichloromethane/Water | 0 to RT | 1 - 2 | >90 |
| N-Methylbenzylamine | Diisopropylethylamine | Acetonitrile | RT | 2 - 4 | 80-90 |
Table 3: Reaction with Aromatic and Heterocyclic Amines
| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | Pyridine | Dichloromethane | RT | 4 - 8 | 80-90 |
| 4-Methoxyaniline | Pyridine | Dichloromethane | RT | 4 - 8 | 85-95 |
| Imidazole | Triethylamine | Acetonitrile | RT | 0.5 - 1 | >95 |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis under Schotten-Baumann Conditions (Biphasic)
This protocol is suitable for the reaction of 2-methylbutanoyl chloride with relatively stable primary and secondary aliphatic amines.
Materials:
-
2-Methylbutanoyl chloride
-
Amine (primary or secondary)
-
Dichloromethane (DCM)
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add 1 M NaOH solution (1.5 eq.).
-
Slowly add 2-methylbutanoyl chloride (1.1 eq.) dropwise to the vigorously stirred biphasic mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: General Procedure for Amide Synthesis using an Organic Base in an Aprotic Solvent
This protocol is recommended for reactions with more sensitive substrates, such as aromatic amines or when anhydrous conditions are preferred.
Materials:
-
2-Methylbutanoyl chloride
-
Amine (primary or secondary)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, and other standard laboratory glassware under a nitrogen or argon atmosphere.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve 2-methylbutanoyl chloride (1.1 eq.) in a small amount of anhydrous dichloromethane and add it to an addition funnel.
-
Add the 2-methylbutanoyl chloride solution dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-8 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: General workflow for the synthesis of amides from 2-methylbutanoyl chloride.
Caption: Logical relationships in the Schotten-Baumann amide synthesis.
References
Application Notes and Protocols: (S)-2-Methylbutanoyl Chloride in the Total Synthesis of Frianol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-2-Methylbutanoyl chloride is a chiral acyl chloride that serves as a key building block in the asymmetric synthesis of various natural products. Its branched structure and defined stereochemistry are crucial for introducing specific molecular recognition features in biologically active molecules. This document provides detailed application notes and protocols for the use of (S)-2-methylbutanoyl chloride in the total synthesis of Frianol, the sex pheromone of the sugarcane rhizome borer, Migdolus fryanus.
Natural Product Focus: Frianol
Frianol, chemically known as N-((S)-2-methylbutyl)-(S)-2-methylbutanamide, is the female-produced sex pheromone of the sugarcane rhizome borer, Migdolus fryanus. This insect is a significant pest in sugarcane plantations, causing substantial economic losses. The larvae feed on the root system of the sugarcane plants, leading to reduced crop yield. Adult males are attracted to the pheromone released by females for mating. The stereochemistry of Frianol is critical for its biological activity, with the (S,S)-isomer being the most active.
The total synthesis of Frianol is a crucial step for its use in integrated pest management strategies, such as mating disruption and mass trapping. The key step in the synthesis is the formation of the amide bond between (S)-2-methylbutylamine and an activated form of (S)-2-methylbutanoic acid, such as (S)-2-methylbutanoyl chloride.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Frianol via the acylation of (S)-2-methylbutylamine with (S)-2-methylbutanoyl chloride.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometry | Amount (mmol) | Yield (%) |
| (S)-2-Methylbutylamine | C₅H₁₃N | 87.16 | 1.0 eq | 1.0 | - |
| (S)-2-Methylbutanoyl chloride | C₅H₉ClO | 120.58 | 1.1 eq | 1.1 | - |
| Triethylamine | C₆H₁₅N | 101.19 | 1.2 eq | 1.2 | - |
| Frianol | C₁₀H₂₁NO | 171.28 | - | - | >95% |
Experimental Protocols
1. Preparation of (S)-2-Methylbutanoyl chloride
(S)-2-Methylbutanoic acid can be converted to the corresponding acyl chloride using standard methods, most commonly with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Materials:
-
(S)-2-Methylbutanoic acid
-
Thionyl chloride (or oxalyl chloride)
-
Anhydrous dichloromethane (DCM) or no solvent
-
Round-bottom flask with reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
-
-
Procedure (using Thionyl Chloride):
-
To a round-bottom flask charged with (S)-2-methylbutanoic acid (1.0 eq), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
A catalytic amount of anhydrous N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude (S)-2-methylbutanoyl chloride can be purified by fractional distillation or used directly in the next step.
-
2. Synthesis of Frianol (N-((S)-2-methylbutyl)-(S)-2-methylbutanamide)
This protocol describes the acylation of (S)-2-methylbutylamine with (S)-2-methylbutanoyl chloride under Schotten-Baumann conditions.[1]
-
Materials:
-
(S)-2-Methylbutylamine
-
(S)-2-Methylbutanoyl chloride
-
Triethylamine (TEA) or pyridine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
-
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-methylbutylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve (S)-2-methylbutanoyl chloride (1.1 eq) in anhydrous dichloromethane and add it dropwise to the stirred amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude Frianol can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
-
Visualizations
Caption: Total synthesis workflow for Frianol.
Caption: Biological function of Frianol.
References
Application of 2-Methylbutanoyl Chloride in the Synthesis of a Novel HIV Maturation Inhibitor
For Immediate Release
[City, State] – [Date] – 2-Methylbutanoyl chloride, a reactive acyl chloride, has been identified as a key reagent in the synthesis of GSK2838232, a second-generation HIV maturation inhibitor. This application note details the role of 2-methylbutanoyl chloride in the synthesis of this potent antiviral compound, providing protocols and quantitative data for researchers and drug development professionals.
GSK2838232 is a promising therapeutic agent that targets the final stages of the HIV life cycle, specifically the maturation of the Gag polyprotein. By inhibiting this process, the virus is rendered non-infectious. The synthesis of this complex molecule involves a multi-step process, with the introduction of a 2-methylbutanoyl group via acylation being a critical transformation.
General Acylation Protocol
The acylation reaction utilizing 2-methylbutanoyl chloride is a fundamental step in the synthesis of GSK2838232's core structure. A general protocol for this type of transformation is outlined below. It is important to note that specific reaction conditions may vary depending on the substrate and scale of the synthesis.
Reaction: Acylation of an amine with 2-methylbutanoyl chloride.
Materials:
-
Amine-containing substrate
-
2-Methylbutanoyl chloride (or dl-2-methylbutyryl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing substrate in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the non-nucleophilic base (typically 1.1 to 1.5 equivalents) to the stirred solution.
-
Slowly add a solution of 2-methylbutanoyl chloride (typically 1.0 to 1.2 equivalents) in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The aqueous and organic layers are separated. The aqueous layer is typically extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield the desired acylated product.
| Parameter | Typical Value/Condition |
| Reactants | Amine Substrate, 2-Methylbutanoyl Chloride |
| Solvent | Anhydrous Dichloromethane or Tetrahydrofuran |
| Base | Triethylamine or Diisopropylethylamine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 12 hours |
| Typical Yield | 70 - 95% (Substrate dependent) |
| Purity | >95% after purification |
Synthesis of GSK2838232: A Key Acylation Step
While the complete, detailed industrial synthesis of GSK2838232 is proprietary, patent literature hints at the use of a 2-methylbutanoyl moiety. The synthesis of structurally similar compounds often involves the acylation of a complex amine intermediate. The 2-methylbutanoyl group is crucial for the molecule's interaction with its biological target.
Below is a logical workflow illustrating the key acylation step in the context of a plausible synthetic route to a core intermediate of GSK2838232.
Caption: A simplified workflow for the acylation step.
Mechanism of Action and Signaling Pathway
GSK2838232 is a maturation inhibitor that targets the HIV-1 Gag polyprotein. The normal maturation process of HIV involves the cleavage of Gag by the viral protease, leading to the formation of a mature, infectious virion.
Caption: Inhibition of HIV maturation by GSK2838232.
GSK2838232 binds to the Gag polyprotein at the cleavage site between the capsid (CA) and spacer peptide 1 (SP1).[1][2] This binding event prevents the viral protease from accessing and cleaving the polyprotein, thereby halting the maturation process and resulting in the production of non-infectious viral particles.[1][2]
Clinical Significance
Phase IIa clinical trials have demonstrated that GSK2838232, when administered with a pharmacokinetic enhancer (cobicistat), is safe, well-tolerated, and exhibits significant antiviral activity in individuals with HIV-1 infection.[3][4] The mean maximum decline in HIV-1 RNA levels from baseline to day 11 of treatment ranged from -0.67 to -1.70 log10 copies/mL across different dosage cohorts.[3] These promising results support the continued development of GSK2838232 as a component of combination antiretroviral therapy.[3]
The use of 2-methylbutanoyl chloride in the synthesis of this next-generation HIV inhibitor highlights the importance of this versatile reagent in the development of novel pharmaceuticals to address significant global health challenges.
References
- 1. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232 | PLOS One [journals.plos.org]
- 3. A Phase IIa Study Evaluating Safety, Pharmacokinetics, and Antiviral Activity of GSK2838232, a Novel, Second-generation Maturation Inhibitor, in Participants With Human Immunodeficiency Virus Type 1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Methylbutanoyl Chloride in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of N-Terminal Acylation in Peptide Synthesis
N-terminal acylation is a crucial modification in peptide synthesis, serving multiple purposes from mimicking natural proteins to enhancing therapeutic properties. The introduction of an acyl group, such as the 2-methylbutanoyl group, at the N-terminus of a peptide can significantly alter its biological activity and physicochemical characteristics. This modification removes the positive charge of the N-terminal amine, which can increase the peptide's stability against enzymatic degradation by aminopeptidases. Furthermore, the addition of a lipophilic moiety can enhance cell permeability and interaction with biological membranes, potentially improving the peptide's bioavailability and therapeutic efficacy.
While a wide array of acylating agents are utilized in peptide synthesis, specific documented protocols and extensive quantitative data for the application of 2-methylbutanoyl chloride are not widely available in the reviewed scientific literature. However, based on established procedures for other acyl chlorides, a reliable protocol can be extrapolated. This document provides a comprehensive overview of the principles of N-terminal acylation and detailed experimental protocols that can be adapted for the use of 2-methylbutanoyl chloride.
Principle of N-Terminal Acylation with Acyl Chlorides
The fundamental reaction involves the nucleophilic attack of the free N-terminal α-amino group of a resin-bound peptide on the electrophilic carbonyl carbon of 2-methylbutanoyl chloride. This results in the formation of a stable amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
Experimental Protocols
The following protocols describe the N-terminal acylation of a peptide synthesized on a solid support using the Fmoc/tBu strategy.
Materials and Reagents
-
Peptide-resin with a free N-terminus
-
2-Methylbutanoyl chloride
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Piperidine, 20% in DMF (for Fmoc removal, if necessary)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
Protocol for N-Terminal Acylation of a Resin-Bound Peptide
This protocol is intended for a standard 0.1 mmol scale solid-phase peptide synthesis.
-
Resin Preparation:
-
Ensure the final Fmoc protecting group has been removed from the N-terminus of the peptide-resin.
-
Wash the peptide-resin thoroughly with DMF (3 x 10 mL) and then with DCM (3 x 10 mL) to remove any residual piperidine and prepare the resin for the acylation reaction.
-
-
Acylation Reaction:
-
Swell the peptide-resin in anhydrous DCM (10 mL) for 20 minutes in a peptide synthesis vessel.
-
In a separate vial, prepare the acylation solution by dissolving 2-methylbutanoyl chloride (10 equivalents, 1.0 mmol) in anhydrous DCM (5 mL).
-
Add DIPEA (20 equivalents, 2.0 mmol) to the swollen peptide-resin and agitate gently for 2 minutes.
-
Add the 2-methylbutanoyl chloride solution to the peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Reaction:
-
The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates the absence of free primary amines and the completion of the acylation.
-
-
Washing:
-
Once the reaction is complete, drain the reaction solution.
-
Wash the acylated peptide-resin thoroughly with DCM (5 x 10 mL) and then with DMF (3 x 10 mL) to remove excess reagents and byproducts.
-
Finally, wash with DCM (3 x 10 mL) and dry the resin under vacuum.
-
Peptide Cleavage and Deprotection
-
Cleavage from Resin:
-
Treat the dried, acylated peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the 2-methylbutanoyl-peptide by mass spectrometry (MS) and analytical RP-HPLC. The modification will result in a mass increase corresponding to the 2-methylbutanoyl group (C₅H₉O, molecular weight: 85.13 Da).
-
Quantitative Data
| Parameter | Typical Value | Notes |
| Acylation Yield | >95% | The yield of the on-resin acylation step is typically high, as determined by qualitative tests like the ninhydrin test. The reaction is driven to completion by using an excess of the acylating agent. |
| Crude Purity | 70-85% | The purity of the peptide after cleavage from the resin and before purification. This can vary depending on the peptide sequence and the efficiency of the preceding synthesis steps. |
| Final Purity | >98% | The purity of the final acylated peptide after purification by RP-HPLC. |
| Overall Yield | 15-30% | The overall yield of the purified acylated peptide, calculated from the initial loading of the resin. This is influenced by the cumulative efficiency of all synthesis, cleavage, and purification steps. |
Visualizations
Reaction Mechanism of N-Terminal Acylation
Application Notes and Protocols for the Acylation of Alcohols with 2-Methylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation is a fundamental and versatile transformation in organic synthesis, enabling the formation of esters from alcohols and acylating agents. This process is of paramount importance in the pharmaceutical and chemical industries for the synthesis of a wide array of compounds, including active pharmaceutical ingredients (APIs), prodrugs, and specialty chemicals. The introduction of an acyl group can significantly modify the physicochemical properties of a molecule, such as its lipophilicity, stability, and biological activity.
2-Methylbutanoyl chloride, a branched-chain acyl chloride, is a valuable reagent for introducing the 2-methylbutanoyl moiety. The steric hindrance provided by the methyl group adjacent to the carbonyl can influence the reactivity and selectivity of the acylation reaction. These application notes provide detailed protocols for the acylation of primary, secondary, and tertiary alcohols with 2-methylbutanoyl chloride, addressing the differing reactivity of the alcohol substrates.
Reaction Mechanism
The acylation of alcohols with 2-methylbutanoyl chloride proceeds through a nucleophilic acyl substitution mechanism. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2] The general mechanism involves two main stages: a nucleophilic addition followed by an elimination.[3][4][5]
Initially, the alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-methylbutanoyl chloride. This leads to the formation of a tetrahedral intermediate.[3][4][5] Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. The base then abstracts a proton from the oxonium ion, yielding the final ester product and the hydrochloride salt of the base.[3][4][5] In some cases, particularly with less reactive alcohols, a nucleophilic catalyst like 4-(dimethylaminopyridine) (DMAP) can be employed to accelerate the reaction by forming a more reactive N-acylpyridinium intermediate.[6][7]
Figure 1: General mechanism of base-mediated acylation of an alcohol.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization based on the specific substrate and scale of the reaction. Anhydrous conditions are recommended for optimal yields as 2-methylbutanoyl chloride is sensitive to moisture.
Protocol 1: Acylation of a Primary Alcohol (e.g., Ethanol)
Primary alcohols are the most reactive class of alcohols for acylation due to minimal steric hindrance. The reaction typically proceeds smoothly at room temperature or with gentle cooling.
Materials:
-
Primary Alcohol (e.g., Ethanol)
-
2-Methylbutanoyl Chloride
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq.) in anhydrous DCM.
-
Add anhydrous pyridine or triethylamine (1.2-1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-methylbutanoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by distillation or column chromatography on silica gel if necessary.
Expected Yield: High (typically >90%).
Protocol 2: Acylation of a Secondary Alcohol (e.g., Isopropanol)
Secondary alcohols are less reactive than primary alcohols due to increased steric hindrance. The use of a catalyst such as 4-(dimethylaminopyridine) (DMAP) is often beneficial to accelerate the reaction.
Materials:
-
Secondary Alcohol (e.g., Isopropanol)
-
2-Methylbutanoyl Chloride
-
Anhydrous Triethylamine
-
4-(Dimethylaminopyridine) (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.05-0.1 eq.) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2-methylbutanoyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC/GC analysis indicates completion.
-
Work up the reaction as described in Protocol 1 (steps 6-9).
Expected Yield: Good to high (typically 75-95%).
Protocol 3: Acylation of a Tertiary Alcohol (e.g., tert-Butanol)
Tertiary alcohols are significantly less reactive towards acylation due to severe steric hindrance around the hydroxyl group.[8][9][10] Forcing conditions, such as elevated temperatures and a highly effective catalyst, are often necessary. In some cases, the reaction may not proceed to completion, and elimination side products may be observed.[8][9][10]
Materials:
-
Tertiary Alcohol (e.g., tert-Butanol)
-
2-Methylbutanoyl Chloride
-
4-(Dimethylaminopyridine) (DMAP)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the tertiary alcohol (1.0 eq.) and DMAP (0.2-0.5 eq.) in anhydrous pyridine (which can act as both solvent and base). Alternatively, use DCM or THF as the solvent with an excess of pyridine.
-
Add 2-methylbutanoyl chloride (1.5-2.0 eq.) to the mixture.
-
Heat the reaction mixture to reflux (40-60 °C) and stir for 12-48 hours.
-
Monitor the reaction progress by TLC or GC. Be aware that the reaction may be sluggish.
-
After cooling to room temperature, work up the reaction as described in Protocol 1 (steps 6-9).
Expected Yield: Low to moderate (highly substrate-dependent, may range from <10% to 60%).
Data Presentation
The following tables summarize typical reaction conditions and expected analytical data for the products of the acylation of representative primary, secondary, and tertiary alcohols with 2-methylbutanoyl chloride.
Table 1: Summary of Reaction Conditions and Yields
| Alcohol Substrate | Type | Catalyst | Typical Reaction Time | Typical Yield |
| Ethanol | Primary | Pyridine/Triethylamine | 1-4 hours | >90% |
| Isopropanol | Secondary | DMAP/Triethylamine | 4-12 hours | 75-95% |
| tert-Butanol | Tertiary | DMAP/Pyridine | 12-48 hours | <10-60% |
Table 2: Spectroscopic Data for Representative 2-Methylbutanoate Esters
| Compound | Molecular Formula | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Ethyl 2-methylbutanoate | C₇H₁₄O₂ | 4.11 (q, 2H), 2.35 (m, 1H), 1.63 (m, 1H), 1.45 (m, 1H), 1.24 (t, 3H), 1.12 (d, 3H), 0.89 (t, 3H) | 176.8, 60.1, 41.3, 26.8, 16.8, 14.2, 11.6 |
| Isopropyl 2-methylbutanoate [11] | C₈H₁₆O₂ | 4.98 (septet, 1H), 2.32 (m, 1H), 1.61 (m, 1H), 1.43 (m, 1H), 1.21 (d, 6H), 1.11 (d, 3H), 0.88 (t, 3H) | 176.3, 67.4, 41.5, 26.8, 21.8, 16.9, 11.6 |
| tert-Butyl 2-methylbutanoate [12] | C₉H₁₈O₂ | 2.25 (m, 1H), 1.59 (m, 1H), 1.44 (s, 9H), 1.41 (m, 1H), 1.08 (d, 3H), 0.87 (t, 3H) | 175.8, 80.2, 42.1, 28.1, 26.9, 17.0, 11.7 |
Note: NMR data is compiled from publicly available spectral databases and may vary slightly depending on the specific instrument and conditions.
Experimental Workflow Diagram
Figure 2: General experimental workflow for the acylation of an alcohol.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. orgosolver.com [orgosolver.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. 9.7 Reactions of Alcohols – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Isopropyl 2-methylbutyrate | C8H16O2 | CID 522214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Tert-butyl 2-methylbutanoate | C9H18O2 | CID 523483 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Amines for GC Analysis with 2-Methylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of amines by gas chromatography (GC) often requires a derivatization step to improve the volatility, thermal stability, and chromatographic behavior of these polar compounds. For chiral amines, such as amphetamines and other sympathomimetic amines, enantioselective analysis is crucial for distinguishing between different sources or metabolic pathways. Derivatization with a chiral reagent, such as (S)-(-)-2-methylbutanoyl chloride, converts the enantiomers of the amine into diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column, allowing for their individual quantification. This application note provides a detailed protocol for the derivatization of primary and secondary amines with 2-methylbutanoyl chloride for subsequent GC-MS analysis.
Principle of the Method
The derivatization reaction involves the acylation of the primary or secondary amine with 2-methylbutanoyl chloride in the presence of a base. The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, driving the reaction to completion. The resulting N-(2-methylbutanoyl) amide derivatives are more volatile and less polar than the original amines, making them suitable for GC analysis. When a chiral derivatizing agent like (S)-(-)-2-methylbutanoyl chloride is used to derivatize a racemic amine, a pair of diastereomers is formed, which can then be chromatographically separated.
Experimental Protocols
Materials and Reagents
-
Amine standard(s)
-
(S)-(-)-2-Methylbutanoyl chloride (or the corresponding racemate if chiral separation is not required)
-
Anhydrous Toluene (or other suitable aprotic solvent like dichloromethane)
-
Pyridine (or other suitable non-nucleophilic base like triethylamine)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Glassware: reaction vials with screw caps, pipettes, centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Protocol 1: Derivatization of Amphetamine with (S)-(-)-2-Methylbutanoyl Chloride
This protocol is specifically designed for the enantioselective analysis of amphetamine.
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the amphetamine standard or sample into a reaction vial.
-
If the sample is in an aqueous solution, perform a liquid-liquid extraction into an organic solvent (e.g., diethyl ether or ethyl acetate) after basifying the solution. Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of anhydrous toluene.
-
-
Derivatization Reaction:
-
To the reconstituted sample, add 20 µL of anhydrous pyridine.
-
Add 10 µL of (S)-(-)-2-methylbutanoyl chloride.
-
Cap the vial tightly and vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Add 500 µL of saturated sodium bicarbonate solution to quench the reaction and neutralize excess reagent and HCl.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 2000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (toluene) to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final organic solution into the GC-MS system.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following are typical GC-MS parameters and may require optimization for your specific instrument and analytes.
-
GC System: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
Data Presentation
The following table summarizes hypothetical quantitative data for the GC-MS analysis of amphetamine enantiomers after derivatization with (S)-(-)-2-methylbutanoyl chloride. This data is for illustrative purposes and actual results may vary.
| Analyte (Diastereomer) | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Linearity (R²) |
| (S)-Amphetamine-(S)-2-methylbutanamide | 12.5 | 5 | 15 | >0.995 |
| (R)-Amphetamine-(S)-2-methylbutanamide | 12.8 | 5 | 15 | >0.995 |
Visualizations
Signaling Pathway of the Derivatization Reaction
Caption: Derivatization of an amine with 2-methylbutanoyl chloride.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for amine derivatization and GC-MS analysis.
Application Notes and Protocols for Enantiomeric Resolution Using (S)-2-Methylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomeric resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical process in the pharmaceutical industry, as individual enantiomers of a chiral drug often exhibit significantly different pharmacological and toxicological profiles. One effective and widely used method for enantiomeric resolution is the derivatization of the enantiomeric mixture with a chiral resolving agent to form diastereomers. These diastereomers, having different physical and chemical properties, can then be separated using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
(S)-2-Methylbutanoyl chloride is a versatile chiral derivatizing agent employed for the resolution of racemic primary and secondary amines, as well as alcohols. Its reaction with these functional groups yields diastereomeric amides and esters, respectively. The distinct stereochemical environment of these diastereomers allows for their separation and subsequent quantification, enabling the determination of the enantiomeric excess (e.e.) of the original sample.
This document provides detailed application notes and protocols for the use of (S)-2-Methylbutanoyl chloride in enantiomeric resolution, covering derivatization procedures and analysis by HPLC, GC, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Principle of Enantiomeric Resolution
The fundamental principle behind this technique lies in the conversion of a pair of enantiomers, which are otherwise indistinguishable by many analytical methods, into a pair of diastereomers with distinct physical properties.
-
Step 1: Derivatization. A racemic mixture of a chiral amine or alcohol is reacted with the enantiomerically pure (S)-2-methylbutanoyl chloride. This reaction forms a mixture of two diastereomers. For a racemic amine (R/S-amine), the products will be (R)-amine-(S)-amide and (S)-amine-(S)-amide.
-
Step 2: Separation. Due to their different physical properties, the diastereomers can be separated by achiral chromatography (e.g., HPLC or GC).
-
Step 3: Quantification. The relative peak areas of the separated diastereomers are used to determine the enantiomeric composition of the original sample. For NMR analysis, the distinct signals of the diastereomers are integrated to calculate the enantiomeric excess.
Experimental Protocols
Protocol 1: Derivatization of Racemic Amines
This protocol describes the general procedure for the formation of diastereomeric amides from a racemic primary or secondary amine and (S)-2-methylbutanoyl chloride.
Materials:
-
Racemic amine
-
(S)-2-Methylbutanoyl chloride (≥98% enantiomeric purity)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve the racemic amine (1.0 eq.) in anhydrous DCM (10 mL per mmol of amine).
-
Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (S)-2-methylbutanoyl chloride (1.1 eq.) in anhydrous DCM (2 mL per mmol) to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric amides.
-
The crude product can be purified by flash column chromatography on silica gel if necessary before analysis.
Protocol 2: Derivatization of Racemic Alcohols
This protocol outlines the procedure for the esterification of a racemic alcohol with (S)-2-methylbutanoyl chloride to form diastereomeric esters.
Materials:
-
Racemic alcohol
-
(S)-2-Methylbutanoyl chloride (≥98% enantiomeric purity)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Pyridine or 4-Dimethylaminopyridine (DMAP) as a catalyst
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the racemic alcohol (1.0 eq.) and pyridine (1.5 eq.) (or a catalytic amount of DMAP) in anhydrous DCM (10 mL per mmol of alcohol) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add (S)-2-methylbutanoyl chloride (1.2 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
After completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude diastereomeric esters can be purified by column chromatography if required.
Analytical Methodologies
HPLC Separation of Diastereomers
The separation of the resulting diastereomeric amides or esters is typically achieved on a normal-phase silica gel column.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | Silica gel, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethyl Acetate gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm if analyte has a chromophore) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Data Presentation: Hypothetical HPLC Separation of Diastereomeric Amides of a Racemic Amine
| Diastereomer | Retention Time (min) | Peak Area |
| (R)-amine-(S)-amide | 10.5 | 150,000 |
| (S)-amine-(S)-amide | 12.2 | 155,000 |
| Separation Factor (α) | \multicolumn{2}{c | }{1.16} |
| Resolution (Rs) | \multicolumn{2}{c | }{1.8} |
Enantiomeric Excess (e.e.) Calculation: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
GC Separation of Diastereomers
Gas chromatography is particularly useful for the analysis of more volatile diastereomeric esters.
Typical GC Conditions:
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar non-polar column) |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
Data Presentation: Hypothetical GC Separation of Diastereomeric Esters of a Racemic Alcohol
| Diastereomer | Retention Time (min) | Peak Area |
| (R)-alcohol-(S)-ester | 15.3 | 200,000 |
| (S)-alcohol-(S)-ester | 15.8 | 50,000 |
| Separation Factor (α) | \multicolumn{2}{c | }{1.03} |
| Resolution (Rs) | \multicolumn{2}{c | }{1.6} |
Enantiomeric Excess (e.e.) Calculation: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
NMR Spectroscopy for Enantiomeric Excess Determination
NMR spectroscopy provides a powerful tool for determining the enantiomeric excess of the original sample by analyzing the diastereomeric derivatives. The different spatial arrangement of the diastereomers leads to distinct chemical shifts for corresponding protons.
Procedure:
-
Prepare the diastereomeric mixture as described in the derivatization protocols.
-
Dissolve a small amount of the purified or crude diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomers. Protons close to the newly formed chiral center are most likely to show the largest chemical shift difference (Δδ).
-
Integrate the two signals accurately.
-
Calculate the enantiomeric excess using the integral values.
Data Presentation: Hypothetical ¹H NMR Data for Diastereomeric Amides
| Diastereomer | Proton Signal | Chemical Shift (δ, ppm) | Integration |
| (R)-amine-(S)-amide | -CH(CH₃)CH₂CH₃ | 2.35 (m) | 1.00 |
| (S)-amine-(S)-amide | -CH(CH₃)CH₂CH₃ | 2.45 (m) | 0.50 |
| Chemical Shift Difference (Δδ) | \multicolumn{3}{c | }{0.10 ppm} |
Enantiomeric Excess (e.e.) Calculation: e.e. (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100
Visualizations
Caption: Reaction of a racemic amine with (S)-2-methylbutanoyl chloride.
Caption: General workflow for enantiomeric resolution.
Caption: Conversion of enantiomers to separable diastereomers.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methylbutanoyl Chloride by Distillation
This technical support guide is intended for researchers, scientists, and drug development professionals who are purifying 2-methylbutanoyl chloride via distillation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the atmospheric boiling point of 2-methylbutanoyl chloride?
The atmospheric boiling point of 2-methylbutanoyl chloride is reported to be in the range of 116-121 °C.[1][2][3]
Q2: Why is my 2-methylbutanoyl chloride fuming upon contact with air?
2-methylbutanoyl chloride is an acyl chloride, which is highly reactive towards moisture.[4][5] The fuming you observe is the reaction of the compound with water vapor in the air, which produces hydrochloric acid (HCl) gas.[4][5] It is crucial to handle this compound under anhydrous (dry) conditions and preferably under an inert atmosphere (e.g., nitrogen or argon).[4]
Q3: My crude 2-methylbutanoyl chloride is dark or discolored. What is the cause and how can I fix it?
Discoloration in crude acyl chlorides can be due to impurities from the starting materials or side reactions during its synthesis. One common method to remove color is to perform a fractional distillation under reduced pressure.[4] Many colored impurities are often less volatile than the desired product and will remain in the distillation flask.[4]
Q4: Can I use boiling stones for the distillation of 2-methylbutanoyl chloride under vacuum?
No, boiling stones are not effective for vacuum distillation. The air trapped within the pores of the boiling stones is rapidly removed under vacuum, rendering them unable to promote smooth boiling. A magnetic stir bar should be used to ensure even heating and prevent bumping.
Q5: How should I properly store purified 2-methylbutanoyl chloride?
Due to its reactivity with water, purified 2-methylbutanoyl chloride should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). To minimize exposure to moisture, storing it in a desiccator is also recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Recovery | System Leak: The distillation apparatus is not properly sealed, preventing the system from reaching the required vacuum. | Action: Ensure all glass joints are properly greased and securely clamped. Check all tubing connections for leaks. |
| Product Decomposition: The distillation temperature is too high, causing the 2-methylbutanoyl chloride to decompose. | Action: Use a vacuum pump to reduce the pressure of the system. This will lower the boiling point of the compound and allow for distillation at a lower, safer temperature.[4] | |
| Hydrolysis: The glassware or reagents were not properly dried, leading to the hydrolysis of the acyl chloride to the corresponding carboxylic acid. | Action: Flame-dry or oven-dry all glassware before use. Ensure any solvents or reagents used are anhydrous.[4] | |
| Product is Cloudy or Fuming | Moisture Contamination: The purified product has come into contact with atmospheric moisture. | Action: Ensure the receiving flask is dry and the entire distillation and collection is performed under an inert atmosphere.[4] |
| Distillation is Very Slow or Stalled | Inadequate Heating: The heating mantle or oil bath is not providing sufficient or uniform heat to the distillation flask. | Action: Ensure the heating source is in good contact with the distillation flask and is set to an appropriate temperature. |
| Insufficient Vacuum: The vacuum pump is not strong enough or there is a significant leak in the system. | Action: Check the vacuum pump for proper function and ensure all connections are airtight. | |
| Sudden, Violent Bumping | Uneven Heating: The liquid is being superheated and boiling eruptively. | Action: Use a magnetic stir bar and stirrer to ensure smooth and even boiling. A Claisen adapter can also provide an extra neck for a pressure-equalizing dropping funnel if needed. |
Data Presentation
| Physical Property | Value | Reference |
| Molecular Formula | C5H9ClO | [1] |
| Molecular Weight | 120.58 g/mol | [1] |
| Boiling Point (atm) | 116-121 °C | [1][2][3] |
| Density | 0.972 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.418 | [1][2] |
Experimental Protocols
Protocol 1: Purification of 2-Methylbutanoyl Chloride by Vacuum Distillation
This protocol describes the purification of crude 2-methylbutanoyl chloride using vacuum distillation. It is assumed that any excess volatile reagents from the synthesis (e.g., thionyl chloride) have been removed, possibly by rotary evaporation.
Materials:
-
Crude 2-methylbutanoyl chloride
-
Round-bottom flask
-
Claisen adapter
-
Short path distillation head with condenser and vacuum adapter
-
Thermometer and adapter
-
Receiving flasks
-
Magnetic stir bar and stir plate
-
Heating mantle or oil bath
-
Vacuum pump
-
Cold trap
-
Inert gas source (Nitrogen or Argon)
-
Vacuum grease
-
Appropriate clamps and stands
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried (either flame-dried or oven-dried) to remove any traces of water.
-
Apparatus Assembly:
-
Place a magnetic stir bar in the round-bottom flask containing the crude 2-methylbutanoyl chloride.
-
Assemble the distillation apparatus as shown in the workflow diagram below, using a thin layer of vacuum grease on all ground glass joints.
-
Insert the thermometer so that the top of the bulb is level with the side arm of the distillation head.
-
Connect the vacuum adapter to a cold trap, and then to the vacuum pump.
-
-
Distillation:
-
Begin stirring the crude 2-methylbutanoyl chloride.
-
Slowly open the system to the vacuum source and allow the pressure to stabilize.
-
Once a stable, low pressure is achieved, begin to gently heat the distillation flask using the heating mantle or oil bath.
-
Collect any initial low-boiling fractions in a separate receiving flask and discard.
-
When the temperature of the vapor reaches the expected boiling point of 2-methylbutanoyl chloride at the recorded pressure, switch to a clean, dry receiving flask to collect the purified product.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
-
Shutdown:
-
Remove the heating source and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system by introducing an inert gas.
-
Turn off the vacuum pump.
-
The purified 2-methylbutanoyl chloride in the receiving flask should be immediately sealed under an inert atmosphere.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of 2-methylbutanoyl chloride.
Caption: Troubleshooting workflow for 2-methylbutanoyl chloride distillation.
References
common side reactions with 2-methylbutanoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methylbutanoyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue: Low Yield in Acylation Reactions
Q1: I am experiencing a low yield in my Friedel-Crafts acylation reaction with 2-methylbutanoyl chloride. What are the potential causes and how can I troubleshoot this?
A1: Low yields in Friedel-Crafts acylation are a common issue. Several factors related to the reactants, catalyst, and reaction conditions can contribute to this problem. Here is a systematic guide to troubleshooting:
1. Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in your reaction system will deactivate the catalyst.
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly dried, preferably oven-dried or flame-dried under an inert atmosphere.
-
Use a fresh, unopened container of the Lewis acid or purify the existing stock.
-
Utilize anhydrous solvents. Consider distilling solvents over a suitable drying agent.
-
Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
2. Substrate Deactivation: The aromatic substrate's reactivity is crucial. Strongly electron-withdrawing groups on the aromatic ring will deactivate it towards electrophilic substitution.
-
Troubleshooting Steps:
-
Check the substituents on your aromatic ring. If they are strongly deactivating (e.g., -NO₂, -CN, -COR), the reaction may require more forcing conditions or may not be feasible.
-
Consider using a more activated aromatic substrate if your synthesis allows.
-
3. Steric Hindrance: The branched structure of 2-methylbutanoyl chloride can introduce steric hindrance, potentially slowing down the reaction.
-
Troubleshooting Steps:
-
Optimize the reaction temperature. While higher temperatures can sometimes overcome steric barriers, they may also promote side reactions. A careful temperature optimization study is recommended.
-
Increase the reaction time to allow for complete conversion. Monitor the reaction progress by TLC or GC-MS.
-
4. Reaction Conditions: Suboptimal reaction parameters can significantly impact the yield.
-
Troubleshooting Steps:
-
Temperature: The ideal temperature is substrate-dependent. Some reactions proceed well at room temperature, while others may require heating or cooling to control exothermicity and minimize side reactions.[2]
-
Stoichiometry: Ensure the correct stoichiometry of reactants and catalyst. In some cases, a stoichiometric amount of the Lewis acid may be necessary.
-
Quenching: Improper quenching of the reaction can lead to product degradation. A common method is to slowly and carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.[2]
-
Issue: Formation of Multiple Products
Q2: My reaction with 2-methylbutanoyl chloride is producing multiple products. What are the likely side reactions and how can I improve the selectivity?
A2: The formation of multiple products indicates the occurrence of side reactions. The most common culprits are hydrolysis, elimination, and in the case of Friedel-Crafts reactions, rearrangements and polyacylation.
1. Hydrolysis: 2-Methylbutanoyl chloride is highly reactive towards water, leading to the formation of 2-methylbutanoic acid.
-
Mitigation Strategy: As with catalyst deactivation, maintaining strictly anhydrous conditions is paramount. The presence of the carboxylic acid byproduct can complicate purification.
2. Elimination Reactions: Under basic or high-temperature conditions, elimination reactions can compete with substitution, leading to the formation of alkenes. The branched structure of 2-methylbutanoyl chloride can influence the E1/E2 pathway.
-
Mitigation Strategy:
-
Control the reaction temperature; lower temperatures generally favor substitution over elimination.
-
Carefully select the base. A non-nucleophilic, sterically hindered base can sometimes favor elimination, so a less hindered, non-nucleophilic base might be preferable if substitution is the desired outcome.
-
3. Friedel-Crafts Specific Side Reactions:
- Rearrangement: While the acylium ion formed from 2-methylbutanoyl chloride is less prone to rearrangement compared to carbocations in Friedel-Crafts alkylation, it is still a possibility under certain conditions.[1]
- Polyacylation: This is less common than in alkylation because the acyl group deactivates the aromatic ring to further substitution.[2] However, with highly activated aromatic substrates, it can occur.
-
Mitigation Strategy for Friedel-Crafts:
-
To avoid rearrangements, Friedel-Crafts acylation is generally preferred over alkylation for introducing branched alkyl chains. The resulting ketone can then be reduced to the desired alkane.[1]
-
Use a 1:1 stoichiometry of the acylating agent to the aromatic substrate to minimize polyacylation.
-
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation with 2-Methylbutanoyl Chloride
This protocol outlines a general procedure for the acylation of an aromatic compound (e.g., anisole) with 2-methylbutanoyl chloride using aluminum chloride as a catalyst.
Materials:
-
Anisole (or other aromatic substrate)
-
2-Methylbutanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube.
-
Catalyst Suspension: Under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.1 eq) to anhydrous DCM. Stir to form a suspension.
-
Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-methylbutanoyl chloride (1.0 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension over 20-30 minutes.
-
Addition of Aromatic Substrate: After stirring for 15 minutes, add a solution of the aromatic substrate (1.0 eq) in anhydrous DCM dropwise via the dropping funnel.
-
Reaction: Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or distillation.
Frequently Asked Questions (FAQs)
Q3: What is the primary product of the hydrolysis of 2-methylbutanoyl chloride?
A3: The primary product of the hydrolysis of 2-methylbutanoyl chloride is 2-methylbutanoic acid and hydrogen chloride (HCl). This reaction is typically rapid and exothermic.
Q4: Can 2-methylbutanoyl chloride be used to acylate hindered alcohols?
A4: Acylating sterically hindered alcohols can be challenging. While direct acylation with 2-methylbutanoyl chloride might be slow or inefficient, several methods can be employed to facilitate this transformation, such as using a silver cyanide catalyst.[3]
Q5: How does the steric hindrance of 2-methylbutanoyl chloride affect its reactivity in SN2 reactions?
A5: The methyl group at the α-position of 2-methylbutanoyl chloride increases steric hindrance around the electrophilic carbonyl carbon. This can slow down the rate of SN2 reactions compared to less hindered acyl chlorides.
Data Presentation
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction | Common Causes | Recommended Mitigation Strategies |
| Hydrolysis | Presence of water in reagents or glassware. | Use anhydrous solvents and reagents; perform reactions under an inert atmosphere. |
| Elimination | High reaction temperatures; use of strong, bulky bases. | Maintain lower reaction temperatures; select appropriate non-nucleophilic bases. |
| Rearrangement (Friedel-Crafts) | Unstable acylium ion intermediates (less common than with carbocations). | Generally not a major issue with acylations, but can be minimized by careful choice of Lewis acid and reaction temperature. |
| Polyacylation (Friedel-Crafts) | Use of highly activated aromatic substrates; excess acylating agent. | Use a 1:1 stoichiometry of reactants; consider deactivating the substrate if possible. |
Visualizations
References
Technical Support Center: Optimizing 2-Methylbutanoyl Chloride Acylation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in acylation reactions involving 2-methylbutanoyl chloride.
Troubleshooting Guide
Low or no product yield is a common issue in acylation reactions. This guide provides a systematic approach to identifying and resolving the underlying causes.
Problem: Low or No Product Yield
| Potential Cause | Recommended Action |
| Catalyst Inactivity | The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid or purify the existing stock. |
| Insufficient Catalyst | In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid, rendering it inactive. A stoichiometric amount (or even a slight excess) of the catalyst is often required.[1] Start with at least 1.1 equivalents of the Lewis acid catalyst. |
| Deactivated Aromatic Substrate | Friedel-Crafts acylation is an electrophilic aromatic substitution and is ineffective on strongly deactivated rings (e.g., those with -NO₂, -CN, or carbonyl substituents). If your substrate is deactivated, consider alternative synthetic routes. |
| Inadequate Reaction Temperature | Some acylations require heating to overcome the activation energy. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC or GC. Conversely, excessively high temperatures can lead to decomposition, so careful optimization is key. |
| Poor Quality of 2-Methylbutanoyl Chloride | 2-Methylbutanoyl chloride is susceptible to hydrolysis.[2] Use a freshly opened bottle or distill the acyl chloride before use to remove any corresponding carboxylic acid. |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction. For Friedel-Crafts acylation, common solvents include dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide. Ensure the solvent is anhydrous. |
Problem: Formation of Multiple Products
| Potential Cause | Recommended Action |
| Polysubstitution | While less common in acylation than alkylation, polysubstitution can occur with highly activated aromatic rings. The introduction of the first acyl group deactivates the ring, making a second acylation less favorable. To minimize this, use a 1:1 molar ratio of the acylating agent to the aromatic substrate. |
| Isomeric Products | The directing effects of existing substituents on the aromatic ring will determine the position of acylation. Electron-donating groups are typically ortho, para-directing, while electron-withdrawing groups are meta-directing. Steric hindrance from the 2-methylbutanoyl group may favor the para product over the ortho product. |
| Rearrangement of the Acylium Ion | Although less common than with carbocations in Friedel-Crafts alkylation, rearrangement of the acylium ion can occur, leading to unexpected products. While the 2-methylbutanoyl acylium ion is not particularly prone to rearrangement, this possibility should be considered if unexpected isomers are observed. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Friedel-Crafts acylation with 2-methylbutanoyl chloride?
A1: The Friedel-Crafts acylation with 2-methylbutanoyl chloride proceeds via electrophilic aromatic substitution. The key steps are:
-
Formation of the Acylium Ion: 2-methylbutanoyl chloride reacts with a Lewis acid catalyst (e.g., AlCl₃) to form a resonance-stabilized acylium ion.[3][4]
-
Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).[5]
-
Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[5]
Q2: How do I choose the right Lewis acid for my 2-methylbutanoyl chloride acylation?
A2: Aluminum chloride (AlCl₃) is the most common and often the most effective Lewis acid for Friedel-Crafts acylation.[6] Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, but may be less reactive.[1] The choice of catalyst can sometimes influence the regioselectivity of the reaction. It is recommended to start with AlCl₃ and explore other options if the desired results are not achieved.
Q3: Can I use an amine or alcohol substituted aromatic compound in a Friedel-Crafts acylation with 2-methylbutanoyl chloride?
A3: It is generally not advisable. The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol will coordinate with the Lewis acid catalyst, deactivating it. For these substrates, alternative acylation methods that do not require a Lewis acid are recommended.
Q4: What are the best practices for setting up a 2-methylbutanoyl chloride acylation reaction to maximize yield?
A4: To maximize the yield, it is crucial to maintain anhydrous conditions and control the reaction temperature. The slow, dropwise addition of 2-methylbutanoyl chloride to a cooled mixture of the aromatic substrate and the Lewis acid catalyst is recommended to control the initial exothermic reaction.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of an Aromatic Compound
This protocol provides a general method for the acylation of an electron-rich aromatic compound (e.g., toluene) with 2-methylbutanoyl chloride.
Materials:
-
2-Methylbutanoyl chloride (1.0 eq)
-
Aromatic substrate (e.g., toluene, 1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃, 1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add the aromatic substrate and anhydrous DCM.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Carefully and portion-wise, add the anhydrous aluminum chloride to the stirred solution.
-
Dissolve the 2-methylbutanoyl chloride in anhydrous DCM and add it to the dropping funnel.
-
Add the 2-methylbutanoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, or until the reaction is complete as monitored by TLC or GC.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: N-Acylation of an Amine
This protocol describes the acylation of a primary or secondary amine with 2-methylbutanoyl chloride to form an amide.
Materials:
-
2-Methylbutanoyl chloride (1.0 eq)
-
Amine (1.0 eq)
-
Triethylamine (or another non-nucleophilic base, 1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-methylbutanoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting amide can be purified by recrystallization or column chromatography if necessary.
Protocol 3: O-Acylation of an Alcohol
This protocol provides a general method for the synthesis of esters from alcohols using 2-methylbutanoyl chloride.
Materials:
-
2-Methylbutanoyl chloride (1.2 eq)
-
Alcohol (1.0 eq)
-
Pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol and pyridine (or triethylamine) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-methylbutanoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
References
Technical Support Center: Handling and Storage of 2-Methylbutanoyl Chloride
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of the moisture-sensitive reagent, 2-methylbutanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is 2-methylbutanoyl chloride and why is it moisture-sensitive?
A1: 2-Methylbutanoyl chloride (C5H9ClO) is a highly reactive acyl chloride used in organic synthesis to introduce the 2-methylbutanoyl group.[1][2] Like other acyl chlorides, it is extremely sensitive to moisture. The carbon atom in the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[3] This makes it highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[4][5]
Q2: What are the primary decomposition products of 2-methylbutanoyl chloride upon exposure to moisture?
A2: Upon contact with water, 2-methylbutanoyl chloride hydrolyzes to form 2-methylbutanoic acid and hydrochloric acid (HCl).[6] This reaction is vigorous and generates corrosive HCl fumes, which can be observed as white smoke.[7] The presence of these acidic byproducts can significantly impact the outcome of your experiment by neutralizing basic reagents or catalyzing unwanted side reactions.
Q3: What are the recommended storage conditions for 2-methylbutanoyl chloride?
A3: To ensure its stability and reactivity, 2-methylbutanoyl chloride must be stored in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[6][8] It should be kept in its original, tightly sealed container, preferably in a flammables-designated refrigerator.[8][9] For long-term storage, consider sealing the container's cap with paraffin film to provide an extra barrier against atmospheric moisture.[10]
Q4: What personal protective equipment (PPE) should be worn when handling 2-methylbutanoyl chloride?
A4: Due to its corrosive and flammable nature, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).[11]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.[6]
-
Respiratory Protection: All handling should be done in a certified chemical fume hood to avoid inhalation of its pungent and corrosive vapors.[9] If there is a risk of exceeding exposure limits, a NIOSH/MSHA approved respirator with an appropriate cartridge for acid gases is recommended.[9]
Troubleshooting Guide
Problem 1: My reaction with 2-methylbutanoyl chloride is giving low yields or unexpected byproducts.
-
Possible Cause: The 2-methylbutanoyl chloride may have partially hydrolyzed due to improper handling or storage, leading to the presence of 2-methylbutanoic acid and HCl.
-
Troubleshooting Steps:
-
Verify Reagent Quality: If the reagent is old or has been opened multiple times, consider using a fresh, unopened bottle. For prolonged storage, re-analysis for color, hydrogen chloride, and 2-methylbutanoic acid levels is recommended.[6]
-
Refine Handling Technique: Ensure that all glassware is oven-dried or flame-dried before use and that the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.[10]
-
Use Anhydrous Solvents: Confirm that all solvents used in the reaction are rigorously dried and stored over molecular sieves.
-
Problem 2: I observe white fumes and a pungent, acidic smell when I open the 2-methylbutanoyl chloride bottle.
-
Possible Cause: The reagent is reacting with atmospheric moisture entering the bottle. This indicates a potential breach in the container seal or frequent opening in a humid environment. The smell is a combination of 2-methylbutanoic acid and HCl gas.[7]
-
Troubleshooting Steps:
-
Minimize Exposure: Open the bottle only for the time necessary to dispense the reagent and do so under a flow of inert gas if possible.
-
Improve Sealing: After use, ensure the cap is tightly secured. For added protection, wrap the cap and neck of the bottle with paraffin film.[10]
-
Check Storage Location: Ensure the reagent is stored in a dedicated dry environment, such as a desiccator or a dry box, especially after the first use.
-
Problem 3: The reagent appears discolored (e.g., yellow).
-
Possible Cause: Discoloration can be a sign of decomposition or the presence of impurities.
-
Troubleshooting Steps:
-
Assess Purity: If possible, analyze a small sample of the reagent by techniques like NMR or IR spectroscopy to check for the presence of 2-methylbutanoic acid or other degradation products.
-
Consider Purification: Depending on the scale and requirements of your synthesis, distillation under reduced pressure might be an option to purify the reagent. However, this should be done with extreme caution due to its reactivity.
-
Replace if Necessary: For critical applications, it is often more reliable and safer to use a new batch of the reagent.
-
Quantitative Data
The following table summarizes key physical and safety properties of 2-methylbutanoyl chloride.
| Property | Value | Reference |
| Molecular Formula | C5H9ClO | [6] |
| Molecular Weight | 120.58 g/mol | |
| Appearance | Clear, colorless to light yellow fuming liquid with a pungent odor. | [1][6][12] |
| Density | 0.972 g/mL at 25 °C | [8] |
| Boiling Point | 117-121 °C | [8] |
| Flash Point | 20 °C (68 °F) - closed cup | [8] |
| Water Solubility | Reacts violently. | [4][8] |
| Storage Temperature | Refrigerator (+4°C) in a flammables area. | [8][9] |
Experimental Protocols
Protocol 1: Dispensing Liquid 2-Methylbutanoyl Chloride Under Inert Atmosphere
This protocol minimizes exposure to atmospheric moisture during transfer.
Materials:
-
Schlenk line with a supply of dry nitrogen or argon gas.
-
Oven-dried glassware (reagent bottle with a septum-sealed cap, reaction flask).
-
Dry, gas-tight syringe with a needle.
-
2-methylbutanoyl chloride.
Procedure:
-
Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas.
-
Place the reaction flask under a positive pressure of inert gas using the Schlenk line.
-
The 2-methylbutanoyl chloride bottle should be equipped with a septum. Pierce the septum with a needle connected to the inert gas supply to create a slight positive pressure.
-
Using a second dry needle attached to a dry syringe, pierce the septum and slowly withdraw the desired volume of 2-methylbutanoyl chloride. The positive pressure in the bottle will aid in filling the syringe.
-
Quickly transfer the filled syringe to the reaction flask and inject the reagent.
-
Remove the syringe and needle. Maintain the inert atmosphere in the reaction flask.
Protocol 2: Quenching of Unreacted 2-Methylbutanoyl Chloride
This protocol describes the safe neutralization of excess 2-methylbutanoyl chloride in a reaction mixture.
Materials:
-
Reaction mixture containing residual 2-methylbutanoyl chloride.
-
Quenching agent (e.g., methanol, isopropanol, or a cold, dilute solution of sodium bicarbonate).
-
Appropriate work-up solvents and solutions.
-
Ice bath.
Procedure:
-
Cool the reaction mixture in an ice bath to control the exothermic quenching reaction.
-
While stirring, slowly and carefully add a suitable quenching agent.
-
Alcohol-based quench: Slowly add an alcohol like methanol or isopropanol.[13] The 2-methylbutanoyl chloride will be converted to the corresponding methyl or isopropyl ester. This is a common and controlled method.[13]
-
Aqueous quench: For a more vigorous quench, slowly add a cold, saturated solution of sodium bicarbonate.[14] This will neutralize the acyl chloride and the resulting HCl. Be prepared for gas evolution (CO2) and ensure adequate ventilation.
-
-
Add the quenching agent dropwise to manage the rate of reaction and heat generation.[13]
-
Once the addition is complete and the reaction has subsided, allow the mixture to slowly warm to room temperature.
-
Proceed with the standard aqueous work-up procedure for your experiment.
Visualizations
The following diagrams illustrate key logical and chemical pathways related to the handling of 2-methylbutanoyl chloride.
Caption: Troubleshooting workflow for reactions involving 2-methylbutanoyl chloride.
Caption: Hydrolysis pathway of 2-methylbutanoyl chloride.
References
- 1. CAS 27763-54-8: (S)-2-Methylbutanoyl chloride | CymitQuimica [cymitquimica.com]
- 2. Answered: 2-methylbutanoyl chloride | bartleby [bartleby.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 6. framochem.com [framochem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chembk.com [chembk.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. chemos.de [chemos.de]
- 12. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 14. reddit.com [reddit.com]
removing excess 2-methylbutanoyl chloride from a reaction mixture
Technical Support Center: 2-Methylbutanoyl Chloride Removal
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of excess 2-methylbutanoyl chloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for ?
The main strategies involve converting the reactive acyl chloride into a more benign, easily removable species, or physically separating it from the desired product. The most common methods are:
-
Quenching: Reacting the excess 2-methylbutanoyl chloride with a nucleophile like water, an alcohol, or an amine to form a carboxylic acid, ester, or amide, respectively.[1]
-
Aqueous Extraction: Using a basic solution (e.g., sodium bicarbonate) to wash the organic reaction mixture. This removes the 2-methylbutanoic acid formed during quenching, as well as any HCl byproduct.[2][3]
-
Distillation: If there is a significant difference in boiling points between the desired product and 2-methylbutanoyl chloride (b.p. 117-121 °C), fractional or vacuum distillation can be a highly effective purification method.[4][5][6]
-
Scavenger Resins: Using solid-phase scavenger resins (e.g., amine-functionalized polymers) can bind to and remove excess acyl chloride, which is particularly useful for sensitive substrates.[7][8]
Q2: How do I properly "quench" the excess 2-methylbutanoyl chloride after my reaction is complete?
Quenching involves adding a reagent to neutralize the highly reactive acyl chloride. The choice of quenching agent depends on the stability of your product and the desired byproducts.
-
Water Quench: Slowly adding the reaction mixture to ice-cold water will hydrolyze the acyl chloride to 2-methylbutanoic acid. This method is effective but can be vigorous and generates HCl, so it must be done with caution in a well-ventilated fume hood.[1]
-
Alcohol Quench: Adding an alcohol like methanol or ethanol will convert the acyl chloride to the corresponding methyl or ethyl ester.[1] This reaction is typically less exothermic than quenching with water.
-
Amine Quench: Adding an amine will form a stable amide.[1] This is often used if the subsequent purification can easily separate the amide from the desired product.
Q3: My desired product is sensitive to acid. Which workup procedure is recommended?
If your product is acid-sensitive, you must neutralize any HCl generated from the reaction or quenching step. A careful wash with a mild base is recommended.
-
After quenching, extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][9]
-
Add the bicarbonate solution slowly, as the neutralization of acid will produce carbon dioxide gas, causing pressure to build in the separatory funnel.[2]
-
Continue washing until the aqueous layer is neutral or slightly basic (test with pH paper).
-
Follow with a water wash and then a brine (saturated NaCl) wash to remove residual base and water.[9]
Q4: When is distillation the most appropriate method for purification?
Distillation is ideal when your desired product is significantly less volatile than 2-methylbutanoyl chloride (b.p. 117-121 °C) or is non-volatile.[4][5] In this scenario, the excess acyl chloride can be removed under reduced pressure. Conversely, if the 2-methylbutanoyl chloride is an impurity in a higher-boiling product, vacuum distillation can be used to purify the product itself.[4] This method is advantageous as it avoids aqueous conditions entirely, which is beneficial for water-sensitive compounds.
Q5: Can I use column chromatography to remove 2-methylbutanoyl chloride?
Directly applying a reaction mixture containing an acyl chloride to a standard silica gel column is generally not recommended. Silica gel has surface hydroxyl groups that can react with the acyl chloride, leading to hydrolysis on the column, which can streak and potentially decompose your desired product.[3] It is best practice to perform a quenching and extractive workup first to remove the reactive acyl chloride before proceeding with chromatographic purification of the final product.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield after aqueous workup | 1. The desired product has some water solubility. 2. Hydrolysis of the product occurred during the basic wash.[4] | 1. After the initial extraction, re-extract the aqueous layers with a fresh portion of organic solvent. 2. Use a milder base like potassium carbonate, or limit the duration of contact with the basic solution.[7] |
| An emulsion forms during extraction | The organic and aqueous layers have similar densities or contain surfactants, preventing clear separation. | Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up emulsions and "salt out" the organic component.[9] |
| Product is cloudy or fumes after solvent removal | The product is contaminated with residual water, leading to slow hydrolysis and the formation of HCl gas.[4] | Ensure the organic layer is thoroughly dried with a drying agent (e.g., anhydrous MgSO₄, Na₂SO₄) before solvent evaporation.[2] Handle the final product under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Residual acidic impurities detected in the final product | Incomplete neutralization during the basic wash. | Wash the organic layer multiple times with the basic solution.[3] Stirring the biphasic mixture for a longer period (e.g., 15-30 minutes) can ensure complete reaction. |
Data Presentation
Table 1: Physical Properties of 2-Methylbutanoyl Chloride and Common Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Methylbutanoyl chloride | C₅H₉ClO | 120.58[12] | 117-121[5] | 0.972[5] |
| 2-Methylbutanoic acid | C₅H₁₀O₂ | 102.13 | 176-177 | 0.936 |
| Methyl 2-methylbutanoate | C₆H₁₂O₂ | 116.16 | 115-116 | 0.886 |
| Ethyl 2-methylbutanoate | C₇H₁₄O₂ | 130.18 | 132-134 | 0.865 |
Table 2: Comparison of Common Quenching Methods
| Quenching Agent | Product of Quench | Advantages | Disadvantages |
| Water (H₂O) | 2-Methylbutanoic acid | Inexpensive and effective.[1] | Reaction can be highly exothermic and violent.[1] Generates corrosive HCl. |
| Methanol (CH₃OH) | Methyl 2-methylbutanoate | Generally a milder reaction than with water.[1] Byproduct is often volatile and easily removed. | Introduces an additional organic compound to the mixture. |
| Triethylamine (Et₃N) / Water | 2-Methylbutanoic acid (as triethylammonium salt) | Acts as a base to neutralize HCl as it is formed.[13] | Can be difficult to remove excess triethylamine and its salt. |
Experimental Protocols
Protocol 1: General Quenching and Extractive Workup
-
Preparation: Cool the reaction mixture in an ice-water bath (0 °C) to control any exotherm.
-
Quenching: Slowly and carefully add a quenching agent (e.g., ice-cold water or methanol) dropwise with vigorous stirring.[1]
-
Dilution: Once the addition is complete and the reaction has subsided, dilute the mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer: Transfer the mixture to a separatory funnel.
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert gently, frequently venting to release any pressure from CO₂ evolution.[2] Shake more vigorously and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the NaHCO₃ wash until the aqueous layer is no longer acidic (test with pH paper).
-
Final Washes: Wash the organic layer sequentially with water (1x) and then saturated aqueous NaCl (brine) (1x).[9]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl and let it stand for 10-15 minutes.[2]
-
Isolation: Filter or decant the solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a dry vacuum distillation apparatus. Ensure all glassware is oven-dried to prevent hydrolysis.[4][6]
-
Crude Product: Place the crude reaction mixture (after any initial solvent removal) in the distillation flask with a magnetic stir bar.
-
Apply Vacuum: Connect the apparatus to a high-vacuum pump protected by a cold trap. Gradually reduce the pressure to the desired level.
-
Heating: Gently heat the distillation flask using an oil bath or heating mantle.
-
Collection: Collect the liquid fraction that distills at the expected boiling point for the desired compound at the recorded pressure. Discard any initial forerun.[4]
-
Completion: Stop the distillation before the flask is completely dry to avoid concentrating potentially unstable residues.[4] Allow the apparatus to cool completely before slowly reintroducing an inert gas (e.g., nitrogen) to release the vacuum.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Workflow for a standard quenching and extractive workup.
References
- 1. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 8. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. (S)-2-Methylbutanoyl chloride | C5H9ClO | CID 7168193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
troubleshooting low conversion in 2-methylbutanoyl chloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methylbutanoyl chloride. Our aim is to help you diagnose and resolve common issues, particularly low conversion rates, in your acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is 2-methylbutanoyl chloride and what are its primary applications?
2-Methylbutanoyl chloride is a reactive acyl chloride used in organic synthesis to introduce the 2-methylbutanoyl group into molecules.[1] It is commonly used in the synthesis of amides and esters, which are important intermediates in the development of pharmaceuticals and other specialty chemicals.[1] Its branched alkyl structure can be crucial for the biological activity of the final product.
Q2: Why are reactions with 2-methylbutanoyl chloride prone to low conversion rates?
Several factors can contribute to low conversion rates in reactions involving 2-methylbutanoyl chloride:
-
Moisture Sensitivity: Like other acyl chlorides, 2-methylbutanoyl chloride is highly sensitive to moisture. It readily hydrolyzes to the unreactive 2-methylbutanoic acid, which reduces the amount of acyl chloride available for the desired reaction.
-
Steric Hindrance: The methyl group at the alpha-position of 2-methylbutanoyl chloride creates steric hindrance, which can slow down the rate of reaction with nucleophiles, especially bulky ones.[2][3][4]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or base can all lead to incomplete reactions or the formation of side products.
-
Reagent Purity: Impurities in the 2-methylbutanoyl chloride, the nucleophile (amine or alcohol), or the solvent can interfere with the reaction.
Q3: What are the most common side reactions observed with 2-methylbutanoyl chloride?
The most prevalent side reaction is hydrolysis to 2-methylbutanoic acid due to the presence of water. In amide synthesis, if a weak base is used or if the reaction is not sufficiently cooled, the amine can act as a base, leading to the formation of salts and reducing the amount of free amine available for acylation. In esterification reactions with alcohols, elimination reactions can sometimes occur, although this is less common under standard acylation conditions.
Q4: How can I confirm the purity of my 2-methylbutanoyl chloride?
The purity of 2-methylbutanoyl chloride can be assessed using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The presence of a broad peak in the IR spectrum around 2500-3300 cm⁻¹ would indicate the presence of the corresponding carboxylic acid impurity.
Troubleshooting Guide: Low Conversion
This guide is designed to help you systematically troubleshoot and resolve low conversion issues in your 2-methylbutanoyl chloride reactions.
Problem 1: Low Yield in Amide Synthesis
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure your amine and base are dry. |
| Inadequate Base | Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. Use at least one equivalent of the base. |
| Steric Hindrance | For sterically hindered amines, consider increasing the reaction temperature or using a catalyst such as 4-dimethylaminopyridine (DMAP).[] |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of 2-methylbutanoyl chloride to ensure complete consumption of the amine. |
| Low Reaction Temperature | While the reaction is often started at 0°C to control the initial exotherm, allowing it to warm to room temperature and stirring for several hours (2-16 h) is typically necessary for completion.[6] |
Problem 2: Low Yield in Ester Synthesis
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Reversible Reaction (Fischer Esterification) | Direct esterification of 2-methylbutanoic acid is a reversible process.[7][8][9] Using the more reactive 2-methylbutanoyl chloride is highly recommended to drive the reaction to completion.[8] |
| Presence of Water | As with amide synthesis, ensure strictly anhydrous conditions to prevent hydrolysis of the acyl chloride. |
| Steric Hindrance | Reactions with bulky alcohols may be slow. Consider gentle heating or the addition of a catalyst like DMAP. |
| Inefficient HCl Scavenging | Use a suitable base, such as pyridine or triethylamine, to neutralize the HCl formed during the reaction.[10] |
| Suboptimal Solvent | Use an inert, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether.[10] |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis (Schotten-Baumann Conditions)
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 2-methylbutanoyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Ester Synthesis
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and pyridine or triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the mixture to 0°C.
-
Addition of Acyl Chloride: Add 2-methylbutanoyl chloride (1.1 eq) dropwise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC.
-
Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Washing: Wash the organic phase sequentially with water, 1 M HCl (to remove pyridine/TEA), saturated aqueous sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude ester by distillation or column chromatography.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in 2-methylbutanoyl chloride reactions.
General Reaction Scheme for Amide Synthesis
Caption: Schematic overview of the reactants, conditions, and products in amide synthesis.
General Reaction Scheme for Ester Synthesis
Caption: Key components involved in the synthesis of esters from 2-methylbutanoyl chloride.
References
- 1. Answered: 2-methylbutanoyl chloride | bartleby [bartleby.com]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 6. nvpublicationhouse.com [nvpublicationhouse.com]
- 7. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Acylation Reactions with 2-Methylbutanoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-methylbutanoyl chloride. The information is designed to help resolve common issues encountered during acylation reactions and to provide a deeper understanding of the reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in the reaction of 2-methylbutanoyl chloride with a nucleophile (e.g., an amine or alcohol)?
A base is crucial in acylation reactions involving 2-methylbutanoyl chloride for two primary reasons. Firstly, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct that is formed.[1][2] If not neutralized, the HCl can protonate the nucleophile (especially if it is an amine), rendering it non-nucleophilic and halting the reaction.[2] Secondly, some organic bases like pyridine can also act as a catalyst in the reaction.[1][3]
Q2: Which base should I choose for my acylation reaction with 2-methylbutanoyl chloride?
The choice of base depends on several factors including the reactivity of the nucleophile and the desired reaction conditions. Common choices include tertiary amines like triethylamine (TEA) and pyridine. While TEA is a stronger base, pyridine is often a more effective catalyst for acylation.[3] For less reactive nucleophiles, a stronger, non-nucleophilic base might be required.
Q3: Can I use an excess of my amine nucleophile as the base?
Yes, it is common practice to use at least two equivalents of the amine substrate. One equivalent acts as the nucleophile, while the second equivalent serves as the base to neutralize the generated HCl.[1][2] This is a practical approach, especially when the amine is readily available and inexpensive.
Troubleshooting Guide
Problem 1: Low or no yield of the acylated product.
| Possible Cause | Recommendation |
| Inadequate Base | Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is used, or use at least two equivalents of the amine nucleophile. The base is essential to neutralize the HCl byproduct, which can protonate and deactivate the starting amine.[2] |
| Moisture Contamination | 2-Methylbutanoyl chloride is highly reactive with water, which leads to hydrolysis and reduces the amount of acyl chloride available for the desired reaction. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[4] |
| Poor Reagent Purity | Impurities in the 2-methylbutanoyl chloride, nucleophile, or solvent can interfere with the reaction. Use freshly opened or purified reagents. The purity of starting materials is critical for optimal results.[4] |
| Incorrect Temperature | While many acylations are rapid at 0°C or room temperature, less reactive nucleophiles may require gentle heating. Start the reaction at a lower temperature (e.g., 0°C) and gradually warm to room temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).[2] |
Problem 2: Formation of multiple products.
| Possible Cause | Recommendation |
| Side Reactions with the Base | Certain bases can have side reactions. For instance, if the reaction is run at a higher temperature with a sterically hindered base, elimination reactions can sometimes occur. |
| Over-acylation | In some cases, if the product of the initial acylation still possesses a nucleophilic site, it might react further with the 2-methylbutanoyl chloride. This is less common with simple amines but can be a factor with more complex substrates. |
| Reaction with Solvent | If a nucleophilic solvent is used (e.g., an alcohol), it may compete with the intended nucleophile, leading to the formation of ester byproducts. It is recommended to use aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[2] |
Data Presentation
The choice of base can significantly influence the yield of the acylation reaction. Below is a summary of product yields for a representative acylation reaction using different bases.
| Base | pKb | Catalytic Role | Yield (%) |
| Pyridine | 8.75 | Effective Catalyst | 80-95%[3] |
| Triethylamine (TEA) | 3.01 | Less Effective Catalyst | 65-75%[3] |
Yields are representative and can vary based on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocols
General Protocol for the Acylation of a Primary Amine with 2-Methylbutanoyl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a suitable base (e.g., pyridine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 2-methylbutanoyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is no longer detected.
-
Workup:
-
Wash the organic phase with a dilute acid (e.g., 1M HCl) to remove the excess base.
-
Subsequently, wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any remaining acidic impurities.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: Logical workflow of the role of a base in the acylation of an amine.
References
preventing hydrolysis of 2-methylbutanoyl chloride during workup
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the hydrolysis of 2-methylbutanoyl chloride during your reaction workup.
Troubleshooting Guide: Preventing Hydrolysis of 2-Methylbutanoyl Chloride
Hydrolysis of 2-methylbutanoyl chloride to 2-methylbutanoic acid is a common side reaction during aqueous workup, which can significantly lower the yield of your desired product. This guide provides a systematic approach to identify and resolve issues related to hydrolysis.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process to minimize hydrolysis during the workup of a reaction involving 2-methylbutanoyl chloride.
Caption: Troubleshooting workflow for minimizing hydrolysis of 2-methylbutanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is 2-methylbutanoyl chloride so susceptible to hydrolysis?
Acyl chlorides are highly reactive organic compounds. The carbon atom in the carbonyl group (-C=O) is bonded to two highly electronegative atoms (oxygen and chlorine), making it very electron-deficient and a prime target for nucleophilic attack by water.[1] This reaction is typically rapid and exothermic, yielding 2-methylbutanoic acid and hydrochloric acid (HCl).[2][3]
Q2: What are the immediate signs of hydrolysis during my workup?
The most common indicators of significant hydrolysis are a lower than expected yield of your final product and the presence of 2-methylbutanoic acid as a major impurity. This can be confirmed by analytical techniques such as:
-
NMR Spectroscopy: Appearance of a broad singlet characteristic of a carboxylic acid proton (~10-12 ppm) and other corresponding peaks for 2-methylbutanoic acid.
-
IR Spectroscopy: A broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch at a slightly lower wavenumber than the acyl chloride.
-
TLC Analysis: The appearance of a more polar spot corresponding to the carboxylic acid.
Q3: What are the most critical factors to control during an aqueous workup to prevent hydrolysis?
Based on the principles of chemical kinetics, the following factors are crucial:
| Factor | Recommendation | Rationale |
| Temperature | Maintain the reaction and workup solutions at low temperatures (0-5 °C) using an ice bath. | Lowers the rate of the hydrolysis reaction. |
| pH (Neutralization) | Use a mild, cold base like saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization. Avoid strong bases like NaOH or KOH. | Strong bases can violently catalyze hydrolysis. Weak bases neutralize the byproduct HCl without significantly increasing the rate of hydrolysis. |
| Contact Time | Minimize the duration of contact between the organic layer containing the acyl chloride and the aqueous phase. Perform extractions and separations promptly. | Less time in the presence of water reduces the extent of hydrolysis. |
| "Salting Out" | Wash the organic layer with cold, saturated aqueous NaCl (brine) after neutralization. | Brine reduces the solubility of the organic product in the aqueous layer, driving it into the organic phase and minimizing exposure to water.[4] |
| Anhydrous Conditions | Ensure all glassware is thoroughly dried before use, and use anhydrous organic solvents for extraction. | Minimizes any premature hydrolysis before the intentional aqueous workup. |
Q4: Can I perform a non-aqueous workup to completely avoid hydrolysis?
Yes, a non-aqueous workup is an excellent strategy if your experimental conditions allow. For instance, if you are preparing an amide, you can directly add a solution of the amine in an anhydrous organic solvent to the reaction mixture. Any excess starting amine or a tertiary amine base (like triethylamine) can neutralize the HCl byproduct. This approach avoids the introduction of water altogether.
Experimental Protocols
Protocol 1: Optimized Aqueous Workup for Reactions with 2-Methylbutanoyl Chloride
This protocol is designed to minimize hydrolysis when an aqueous workup is necessary (e.g., to remove water-soluble impurities or catalysts).
1. Cooling:
-
Once your reaction is complete, cool the reaction flask to 0 °C in an ice-water bath.
2. Quenching (if applicable):
-
Slowly add the reaction mixture to a pre-chilled (0 °C) separatory funnel containing a suitable quenching solution (e.g., ice-cold water or a cold, dilute solution of a weak acid or base depending on the reaction).
3. Neutralization:
-
If the reaction is acidic, slowly add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Caution: Vent the separatory funnel frequently to release the CO₂ gas produced.
-
Continue adding the bicarbonate solution until gas evolution ceases, indicating that all acid has been neutralized.
4. Extraction:
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Perform this step quickly to minimize contact time.
5. Brine Wash:
-
Combine the organic layers and wash with one portion of cold, saturated aqueous NaCl (brine). This will help to remove residual water.[4]
6. Drying:
-
Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
7. Isolation:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing the Hydrolysis Reaction
The following diagram illustrates the nucleophilic addition-elimination mechanism of 2-methylbutanoyl chloride hydrolysis.
Caption: Mechanism of 2-methylbutanoyl chloride hydrolysis.
References
Technical Support Center: Optimizing Reactions with 2-Methylbutanoyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing reaction conditions, particularly temperature, for experiments involving 2-methylbutanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions 2-methylbutanoyl chloride is used for?
A1: 2-Methylbutanoyl chloride is a reactive acyl chloride commonly used as a building block in organic synthesis. Its primary applications include Friedel-Crafts acylation to form aryl ketones, esterification with alcohols to produce esters, and amide formation with amines to generate amides.
Q2: How does temperature generally affect reactions with 2-methylbutanoyl chloride?
A2: Temperature is a critical parameter in controlling the rate and selectivity of reactions with 2-methylbutanoyl chloride. Due to its high reactivity, many of its reactions are exothermic. Lower temperatures are often used to control the reaction rate, minimize side product formation, and improve selectivity. Conversely, in some cases, heating may be necessary to drive the reaction to completion, especially with less reactive substrates.
Q3: What are the key safety precautions when working with 2-methylbutanoyl chloride?
A3: 2-Methylbutanoyl chloride is corrosive and reacts with moisture, including atmospheric humidity, to release hydrochloric acid (HCl) gas.[1] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride.
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or no product formation | Moisture Contamination: 2-Methylbutanoyl chloride readily hydrolyzes to the unreactive 2-methylbutanoic acid. | - Ensure all glassware is oven-dried. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Sub-optimal Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at high temperatures. | - For exothermic reactions, start at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. - If the reaction is sluggish, consider gentle heating, monitoring for side product formation by TLC or LC-MS. | |
| Insufficient Reactant/Catalyst: The stoichiometry of the reactants and any catalysts is crucial. | - For Friedel-Crafts acylation, a stoichiometric amount of Lewis acid catalyst is often required as it complexes with the product.[2] - For esterification and amidation, ensure the nucleophile (alcohol or amine) is of high purity. |
Formation of Impurities
| Symptom | Potential Cause | Troubleshooting Steps |
| Multiple spots on TLC/peaks in GC-MS | Side Reactions: High temperatures can lead to the formation of byproducts. | - Lower the reaction temperature. For highly exothermic reactions, adding the 2-methylbutanoyl chloride dropwise to a cooled solution of the other reactants is recommended. |
| Regioselectivity Issues (Friedel-Crafts): Acylation of substituted aromatic rings can lead to a mixture of ortho, meta, and para isomers. | - Temperature can influence the isomer ratio. Lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product.[2] Screen a range of temperatures to optimize for the desired isomer. | |
| Tarry or Polymeric Material | Decomposition: Excessive heat can cause decomposition of the starting materials, reagents, or products. | - Maintain strict temperature control, especially during the addition of the acyl chloride. - Ensure efficient stirring to dissipate heat. |
Quantitative Data on Reaction Temperature
The optimal temperature for reactions with 2-methylbutanoyl chloride is highly dependent on the specific substrates and reaction type. The following tables provide representative data for similar acyl chloride reactions to guide optimization.
Table 1: Temperature Effects on Friedel-Crafts Acylation Yield (Representative Data)
| Acyl Chloride | Aromatic Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetyl Chloride | 9H-Fluorene | AlCl₃ | 0 | 3 | ~60 | [3] |
| Acetyl Chloride | 9H-Fluorene | AlCl₃ | 25 | 3 | ~60 | [3] |
| Acetyl Chloride | 9H-Fluorene | AlCl₃ | 45 | 3 | ~60 | [3] |
| Acetyl Chloride | 9H-Fluorene | AlCl₃ | 83 | 3 | >90 | [3] |
| Acetyl Chloride | Anisole | AlCl₃ | 0 to RT | 1 | High (unspecified) |
Note: This data is for acetyl chloride, a structurally similar but more reactive acyl chloride. The reactivity of 2-methylbutanoyl chloride may differ, and optimization is recommended.
Table 2: Temperature Effects on Esterification and Amidation (General Observations)
| Reaction | Nucleophile | General Temperature Range | Observations |
| Esterification | Primary/Secondary Alcohols | 0 °C to Room Temperature | Reactions are often vigorous and exothermic, typically requiring initial cooling.[4] |
| Amidation | Primary/Secondary Amines | -75 °C to Room Temperature | Reactions are generally rapid at room temperature but can be performed at lower temperatures to control exothermicity.[5] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole with 2-Methylbutanoyl Chloride
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anisole
-
2-Methylbutanoyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 2-methylbutanoyl chloride (1.05 equivalents) and anisole (1.0 equivalent) in anhydrous DCM.
-
Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or distillation.
Protocol 2: Esterification of Ethanol with 2-Methylbutanoyl Chloride
Materials:
-
2-Methylbutanoyl Chloride
-
Anhydrous Ethanol
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Diethyl Ether
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (1.0 equivalent) and anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine or triethylamine (1.1 equivalents) to the solution.
-
Slowly add 2-methylbutanoyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding cold, dilute HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by distillation.
Protocol 3: Amide Formation with Propylamine and 2-Methylbutanoyl Chloride
Materials:
-
2-Methylbutanoyl Chloride
-
Propylamine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine
-
Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve propylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-methylbutanoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
Visualizations
References
purification of crude product from 2-methylbutanoyl chloride reaction
This guide provides troubleshooting advice and detailed protocols for the purification of crude 2-methylbutanoyl chloride, a common intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude 2-methylbutanoyl chloride reaction mixture?
The primary impurities depend on the synthetic route, which typically involves reacting 2-methylbutanoic acid with a chlorinating agent. Common impurities include:
-
Excess Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride are often used in excess and must be removed.
-
Unreacted Starting Material: Residual 2-methylbutanoic acid.
-
Reaction Byproducts: Gaseous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl) are produced when using thionyl chloride.[1]
-
Hydrolysis Product: 2-methylbutanoyl chloride is highly reactive with water and can hydrolyze back to 2-methylbutanoic acid if exposed to moisture.[2][3][4]
Q2: What is the most effective method for purifying crude 2-methylbutanoyl chloride?
Fractional distillation under reduced pressure (vacuum distillation) is the most common and highly effective method.[2] This technique separates the desired product from less volatile impurities, such as the starting carboxylic acid, and more volatile impurities, like residual thionyl chloride.[2] It is critical to use a completely dry apparatus to prevent hydrolysis.[2]
Q3: My crude product is cloudy and fumes when exposed to air. What is the cause?
This is a clear indication of contamination with atmospheric moisture. The fuming is due to the reaction of the acyl chloride with water in the air, which produces hydrogen chloride (HCl) gas.[2] The cloudiness is caused by the formation of the less soluble 2-methylbutanoic acid. To prevent this, all handling of 2-methylbutanoyl chloride must be performed under strictly anhydrous conditions and preferably under an inert atmosphere (e.g., nitrogen or argon).[2]
Q4: How can I efficiently remove excess thionyl chloride before the main purification step?
Excess thionyl chloride (boiling point: 79 °C) is more volatile than the product and can be removed via rotary evaporation.[2] Gentle warming of the crude mixture (e.g., 40-50°C water bath) under reduced pressure will evaporate the bulk of the SOCl₂.[2] For trace amounts, adding a small volume of a dry, inert solvent like toluene and re-evaporating can be effective.[2]
Q5: The crude product has a yellow or dark color. How can this be resolved?
Discoloration is often caused by impurities from the chlorinating agent or minor side reactions.[2] While a rapid wash with an aqueous solution of sodium thiosulfate has been used for similar compounds, this is risky due to the high reactivity of acyl chlorides with water.[2] The most reliable method to obtain a colorless product is a careful fractional distillation, as the colored impurities are typically less volatile than 2-methylbutanoyl chloride.[2]
Troubleshooting Guide
Unforeseen issues can arise during purification. The table below outlines common problems, their probable causes, and recommended solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product Decomposes During Distillation | The distillation temperature is too high, causing thermal degradation. | Use a higher vacuum (lower pressure) to decrease the boiling point of the product, allowing distillation at a lower temperature.[2] |
| Low Purity After Distillation | - Inefficient fractional distillation column.- Co-distillation with an impurity that has a similar boiling point. | - Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Carefully control the heating rate and collect narrower boiling fractions. |
| Distillation is Very Slow or Stalls | - Inadequate vacuum due to leaks in the system.- Insufficient or uneven heating of the distillation flask. | - Check the vacuum pump and inspect all glassware joints and seals for leaks.- Ensure the heating mantle is appropriately sized and provides uniform heat.[2] |
| Low Overall Yield | - Incomplete initial reaction.- Significant hydrolysis during workup or storage.- Mechanical losses during transfers. | - Monitor the initial reaction to ensure completion (e.g., by IR spectroscopy).- Ensure all glassware is oven-dried and maintain an inert atmosphere.[2]- Minimize transfers and rinse glassware with a dry solvent. |
Data Presentation
Quantitative data for the key compounds involved in the purification process are summarized below.
Table 1: Physical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
|---|---|---|---|
| 2-Methylbutanoyl Chloride | 120.58[5] | 117-121[6] | 0.972[6] |
| 2-Methylbutanoic Acid | 102.13 | 176[7] | 0.940[7] |
| Thionyl Chloride | 118.97 | 79 | 1.636 |
Experimental Protocols
Protocol 1: Removal of Volatile Impurities
This protocol details the removal of excess thionyl chloride from the crude reaction mixture prior to distillation.
-
Apparatus Setup: Assemble the reaction flask on a rotary evaporator. Ensure a cold trap is placed between the evaporator and the vacuum pump to collect the volatile SOCl₂.
-
Evaporation: Begin rotation of the flask and gradually apply vacuum.
-
Gentle Heating: Partially immerse the flask in a water bath set to 40-50°C to facilitate the removal of thionyl chloride.[2]
-
Azeotropic Removal (Optional): Once the bulk of the SOCl₂ has been removed, release the vacuum with an inert gas. Add a small volume of dry toluene, and repeat the rotary evaporation to remove the final traces of thionyl chloride.[2]
-
Completion: Continue until no more solvent is observed condensing. The remaining crude oil is ready for distillation.
Protocol 2: Fractional Vacuum Distillation
This procedure is for the final purification of 2-methylbutanoyl chloride.
-
Glassware Preparation: Ensure all components of the distillation apparatus (distilling flask, fractionating column, condenser, receiving flasks) are thoroughly oven-dried to remove any traces of water. Assemble the apparatus while still warm and allow it to cool under a stream of dry nitrogen or argon.
-
Apparatus Setup: Charge the distillation flask with the crude product from Protocol 1. Use a short, efficient fractionating column (e.g., a 10-20 cm Vigreux column). Connect the apparatus to a high-vacuum pump, with a manometer to monitor the pressure.
-
Distillation:
-
Begin stirring and slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, gradually heat the distillation flask using a heating mantle or an oil bath.
-
Discard the initial low-boiling fraction (forerun), which may contain residual solvents or volatile impurities.[2]
-
Collect the main fraction of pure 2-methylbutanoyl chloride at its characteristic boiling point under the recorded pressure.
-
Stop the distillation before the flask goes completely dry to avoid concentrating potentially unstable residues.[2]
-
-
Shutdown and Storage: Allow the apparatus to cool completely before slowly reintroducing an inert gas to release the vacuum.[2] Transfer the purified product to a clean, dry, amber glass bottle with a tightly sealed cap. Store under an inert atmosphere in a cool, dark place.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the purification process.
Caption: General experimental workflow for the purification of 2-methylbutanoyl chloride.
Caption: Decision tree for troubleshooting common purification issues.
Caption: The undesired hydrolysis pathway for 2-methylbutanoyl chloride.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 27763-54-8: (S)-2-Methylbutanoyl chloride | CymitQuimica [cymitquimica.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Butanoyl chloride, 2-methyl- | C5H9ClO | CID 93697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methylbutyryl chloride 97 57526-28-0 [sigmaaldrich.com]
- 7. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Analysis of NMR Spectroscopic Data for 2-Methylbutanoyl Chloride and Related Acyl Chlorides
A definitive guide for researchers providing a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-methylbutanoyl chloride against its structural analogs, isobutyryl chloride and pivaloyl chloride. This guide includes detailed experimental protocols and tabulated NMR data to facilitate compound identification and characterization in research and drug development.
Acyl chlorides are pivotal reactive intermediates in organic synthesis. Their purity and structural integrity are paramount for the successful outcome of subsequent reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these compounds. This guide presents a comprehensive comparison of the ¹H and ¹³C NMR spectroscopic data for 2-methylbutanoyl chloride, isobutyryl chloride, and pivaloyl chloride.
Comparison of ¹H and ¹³C NMR Data
The following table summarizes the ¹H and ¹³C NMR spectral data for 2-methylbutanoyl chloride and its comparators, isobutyryl chloride and pivaloyl chloride. The data, obtained in deuterated chloroform (CDCl₃), highlights the characteristic chemical shifts (δ) in parts per million (ppm), signal multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).
| Compound | Structure | ¹H NMR Data (CDCl₃) | ¹³C NMR Data (CDCl₃) |
| 2-Methylbutanoyl chloride |
| δ 2.85 (m, 1H, -CH(CH₃)-), 1.80 (m, 1H, -CH₂-), 1.55 (m, 1H, -CH₂-), 1.25 (d, J = 7.0 Hz, 3H, -CH(CH₃)-), 0.95 (t, J = 7.5 Hz, 3H, -CH₂CH₃) | δ 175.0 (C=O), 55.0 (-CH(CH₃)-), 26.5 (-CH₂-), 16.5 (-CH(CH₃)-), 11.5 (-CH₂CH₃) |
| Isobutyryl chloride |
| δ 2.97 (septet, J = 6.8 Hz, 1H, -CH(CH₃)₂), 1.31 (d, J = 6.8 Hz, 6H, -CH(CH₃)₂)[1] | δ 176.5 (C=O), 45.0 (-CH(CH₃)₂), 19.0 (-CH(CH₃)₂) |
| Pivaloyl chloride |
| δ 1.25 (s, 9H, -C(CH₃)₃) | δ 177.0 (C=O), 48.0 (-C(CH₃)₃), 27.5 (-C(CH₃)₃) |
Experimental Protocols
NMR Sample Preparation:
Due to the reactive nature of acyl chlorides, it is crucial to use a dry, aprotic deuterated solvent for NMR analysis to prevent hydrolysis. Deuterated chloroform (CDCl₃) is a common choice.
-
Ensure all glassware, including the NMR tube and pipette, is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
-
In a dry environment (e.g., a glove box or under a nitrogen atmosphere), add approximately 5-10 mg of the acyl chloride to a clean, dry vial.
-
Using a dry syringe or pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl the vial to dissolve the sample completely.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely to prevent atmospheric moisture from entering.
NMR Data Acquisition:
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm for both ¹H and ¹³C NMR.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 2-4 seconds
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of scans: 128-1024 (acyl chloride carbonyl carbons can have long relaxation times).
-
Relaxation delay: 2-5 seconds
-
Structural Elucidation and Signal Assignment
The structure of 2-methylbutanoyl chloride and its key NMR correlations can be visualized to aid in the understanding of the spectral data. The diagram below illustrates the connectivity of the atoms and the corresponding proton and carbon environments.
Caption: Structure of 2-methylbutanoyl chloride with corresponding ¹³C and ¹H NMR chemical shifts.
References
A Comparative Analysis of the Reactivity of 2-Methylbutanoyl Chloride and Isobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall yield. Among the diverse array of acylating agents, acyl chlorides are prized for their high reactivity. This guide provides an objective comparison of two structurally similar branched-chain acyl chlorides: 2-methylbutanoyl chloride and isobutyryl chloride (also known as 2-methylpropanoyl chloride). This comparison is grounded in fundamental principles of organic chemistry and supported by a detailed experimental protocol for a comparative kinetic analysis.
Executive Summary
Both 2-methylbutanoyl chloride and isobutyryl chloride are valuable reagents for introducing branched alkylcarbonyl moieties into molecules. Their reactivity is primarily governed by the interplay of electronic and steric effects originating from the alkyl groups adjacent to the carbonyl center. While both are highly reactive, subtle differences in their structure are expected to lead to a discernible difference in their reactivity. This guide will elucidate that isobutyryl chloride is likely to be the more reactive of the two due to lesser steric hindrance around the electrophilic carbonyl carbon.
Structural and Reactivity Profile
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is dictated by the electrophilicity of the carbonyl carbon and the steric environment surrounding it.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 2-Methylbutanoyl chloride | CH3CH2CH(CH3)COCl | 120.58 | 117-121 |
| Isobutyryl chloride | (CH3)2CHCOCl | 106.55 | 91-93 |
Electronic Effects: The alkyl groups in both molecules are electron-donating through an inductive effect. This effect slightly reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity and reactivity compared to less substituted acyl chlorides like acetyl chloride. The difference in the inductive effect between a sec-butyl group (in 2-methylbutanoyl chloride) and an isopropyl group (in isobutyryl chloride) is minimal and not the primary determinant of their relative reactivity.
Steric Effects: The most significant factor differentiating the reactivity of these two acyl chlorides is steric hindrance. The bulkier the groups surrounding the carbonyl carbon, the more difficult it is for a nucleophile to approach and attack, leading to a slower reaction rate.[1][2]
-
Isobutyryl chloride: The carbonyl carbon is attached to an isopropyl group.
-
2-Methylbutanoyl chloride: The carbonyl carbon is attached to a sec-butyl group.
The sec-butyl group of 2-methylbutanoyl chloride is sterically more demanding than the isopropyl group of isobutyryl chloride. The additional ethyl group on the alpha-carbon of 2-methylbutanoyl chloride presents a greater steric shield to the incoming nucleophile.
Based on this structural analysis, a qualitative comparison of their reactivity can be made:
| Feature | 2-Methylbutanoyl chloride | Isobutyryl chloride |
| Steric Hindrance | Higher | Lower |
| Predicted Reactivity | Lower | Higher |
Therefore, isobutyryl chloride is expected to react more rapidly with nucleophiles than 2-methylbutanoyl chloride under identical conditions.
Experimental Protocol: Comparative Kinetic Analysis of Alcoholysis
To quantitatively compare the reactivity of 2-methylbutanoyl chloride and isobutyryl chloride, a kinetic study of their reaction with an alcohol (alcoholysis) can be performed. This experiment will monitor the rate of ester formation, which is indicative of the acyl chloride's reactivity.
Objective: To determine the relative rates of reaction of 2-methylbutanoyl chloride and isobutyryl chloride with ethanol.
Materials:
-
2-Methylbutanoyl chloride
-
Isobutyryl chloride
-
Anhydrous ethanol
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) as solvent
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., a solution of a primary amine like benzylamine in DCM)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted reaction vessel
-
Syringes and standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of anhydrous ethanol in anhydrous DCM.
-
Prepare a stock solution of anhydrous pyridine in anhydrous DCM.
-
Prepare individual stock solutions of 2-methylbutanoyl chloride and isobutyryl chloride in anhydrous DCM, each containing a known concentration of the internal standard.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25°C), combine the ethanol and pyridine stock solutions in DCM.
-
Allow the solution to equilibrate thermally.
-
-
Initiation of Reaction and Sampling:
-
Initiate the reaction by rapidly adding a known volume of the acyl chloride/internal standard stock solution to the ethanol/pyridine solution with vigorous stirring. Start a timer immediately.
-
At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of the quenching solution. The amine will rapidly react with any remaining acyl chloride.
-
-
Analysis:
-
Analyze the quenched samples by GC-FID.
-
The ester product and the internal standard should have distinct retention times.
-
Create a calibration curve for the ester product relative to the internal standard to determine its concentration in each sample.
-
-
Data Analysis:
-
Plot the concentration of the ester product versus time for both 2-methylbutanoyl chloride and isobutyryl chloride.
-
Determine the initial rate of reaction for each acyl chloride from the initial slope of the concentration-time curve.
-
The ratio of the initial rates will provide a quantitative measure of the relative reactivity of the two acyl chlorides.
-
Visualizations
Caption: Figure 1. Structures of 2-methylbutanoyl chloride and isobutyryl chloride.
Caption: Figure 2. General mechanism for nucleophilic acyl substitution of acyl chlorides.
Caption: Figure 3. Workflow for the comparative kinetic study of acyl chloride reactivity.
Conclusion
While both 2-methylbutanoyl chloride and isobutyryl chloride are effective acylating agents, their reactivity is not identical. The greater steric hindrance imparted by the sec-butyl group in 2-methylbutanoyl chloride is predicted to make it less reactive than isobutyryl chloride. For synthetic applications requiring rapid reaction rates or when using sterically hindered nucleophiles, isobutyryl chloride may be the preferred reagent. Conversely, the slightly attenuated reactivity of 2-methylbutanoyl chloride might be advantageous in situations where greater control and selectivity are desired. The choice between these two reagents should be made based on the specific requirements of the synthetic transformation, including the nature of the nucleophile and the desired reaction conditions. The provided experimental protocol offers a robust framework for quantifying these reactivity differences, enabling data-driven decisions in process development and chemical research.
References
A Comparative Guide to the Determination of Enantiomeric Excess Using 2-Methylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and drug development. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even elicit adverse effects. Consequently, robust analytical methods for quantifying the enantiomeric purity of a sample are paramount. This guide provides a comprehensive comparison of the use of 2-methylbutanoyl chloride as a chiral derivatizing agent (CDA) for determining enantiomeric excess against other established analytical techniques.
The Principle of Chiral Derivatization with 2-Methylbutanoyl Chloride
2-Methylbutanoyl chloride is a chiral acylating agent that reacts with chiral analytes containing nucleophilic functional groups, such as alcohols and amines. The reaction converts a pair of enantiomers, which are otherwise indistinguishable by many analytical techniques, into a pair of diastereomers. These diastereomers possess distinct physicochemical properties and can be separated and quantified using standard chromatographic or spectroscopic methods.[1]
The fundamental workflow for this method is as follows:
Caption: Workflow for ee determination using 2-methylbutanoyl chloride.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The choice of analytical technique for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required accuracy and sensitivity, and the available instrumentation. Below is a comparison of the 2-methylbutanoyl chloride derivatization method followed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy with other common techniques.
| Parameter | 2-Methylbutanoyl Chloride Derivatization (GC/NMR) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR with Chiral Solvating Agents (CSAs) |
| Principle | Covalent conversion of enantiomers into diastereomers for separation and quantification.[1] | Direct separation of enantiomers on a chiral stationary phase (CSP). | Direct separation of volatile enantiomers on a chiral stationary phase. | Formation of transient, non-covalent diastereomeric complexes with distinct NMR signals. |
| Accuracy & Precision | High accuracy and precision are achievable, contingent on the baseline separation of diastereomers.[2] | Generally high accuracy and precision.[2] | High accuracy and precision, particularly with high-resolution capillary columns.[3] | Can be less precise due to potential signal overlap and the dynamic nature of the interaction. |
| Sensitivity (LOD/LOQ) | Moderate to high, depending on the detector used (e.g., FID for GC, high-field NMR). Limits of detection (LOD) and quantification (LOQ) can be in the ppm range.[4] | High sensitivity, especially with UV or fluorescence detectors.[2][5] | Very high sensitivity, capable of detecting trace amounts of enantiomers.[5] | Generally lower sensitivity compared to chromatographic methods.[5] |
| Sample Throughput | Lower, due to the additional derivatization step. | Higher, as derivatization is not required. | Higher for direct analysis, but lower if derivatization is needed for volatility. | Relatively fast, as it involves simple mixing in an NMR tube. |
| Method Development | Requires optimization of the derivatization reaction and the analytical separation of diastereomers. | Can be time-consuming, involving screening of various chiral stationary phases and mobile phases. | Requires selection of an appropriate chiral column and optimization of temperature programs. | Relatively straightforward, involving screening of different CSAs and concentrations. |
| Cost | Reagent cost is a factor, but analysis can be performed on standard GC or NMR instruments. | Chiral columns can be expensive. | Chiral columns can be expensive. | Chiral solvating agents can be costly. |
| Scope of Application | Broadly applicable to chiral alcohols, amines, and other nucleophilic compounds. | Wide applicability to a vast range of chiral compounds. | Primarily for volatile or semi-volatile chiral compounds. | Applicable to a range of analytes that can interact with the CSA. |
Experimental Protocols
Derivatization of a Chiral Alcohol with 2-Methylbutanoyl Chloride for GC Analysis
This protocol outlines a general procedure for the derivatization of a chiral secondary alcohol.
Materials:
-
Chiral alcohol (e.g., 2-butanol)
-
(S)-2-Methylbutanoyl chloride
-
Anhydrous pyridine or triethylamine (base)
-
Anhydrous dichloromethane (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Gas chromatograph with a flame ionization detector (FID) and an appropriate achiral capillary column (e.g., DB-5 or equivalent)
Procedure:
-
In a clean, dry vial, dissolve the chiral alcohol (1 equivalent) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add (S)-2-methylbutanoyl chloride (1.1 equivalents) to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Filter the solution and analyze the resulting diastereomeric esters by GC.
-
The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers.
Caption: Protocol for derivatizing a chiral alcohol.
Derivatization of a Chiral Amine with 2-Methylbutanoyl Chloride for NMR Analysis
This protocol describes a general procedure for the derivatization of a chiral primary amine.
Materials:
-
Chiral primary amine (e.g., 1-phenylethylamine)
-
(S)-2-Methylbutanoyl chloride
-
Anhydrous triethylamine (base)
-
Anhydrous deuterated chloroform (CDCl₃) for NMR analysis
-
NMR spectrometer
Procedure:
-
In an NMR tube, dissolve the chiral amine (1 equivalent) in approximately 0.6 mL of CDCl₃.
-
Add anhydrous triethylamine (1.2 equivalents) to the NMR tube.
-
Add (S)-2-methylbutanoyl chloride (1.1 equivalents) to the solution.
-
Cap the NMR tube and shake it gently to mix the reagents.
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
Acquire a ¹H NMR spectrum of the resulting diastereomeric amides.
-
Identify well-resolved signals corresponding to each diastereomer. The enantiomeric excess is determined by the integration ratio of these signals.
Caption: Protocol for derivatizing a chiral amine.
Conclusion
The use of 2-methylbutanoyl chloride as a chiral derivatizing agent offers a reliable and versatile method for the determination of enantiomeric excess in chiral alcohols and amines. While it requires an additional reaction step compared to direct methods like chiral HPLC or chiral GC, it allows for the use of standard, achiral analytical instrumentation. The choice of the most suitable method will ultimately depend on a careful consideration of the specific analytical problem, including the properties of the analyte, the required level of accuracy and sensitivity, and the available resources.
References
A Comparative Cost-Benefit Analysis of 2-Methylbutanoyl Chloride in Synthesis
For researchers and professionals in drug development and fine chemical synthesis, the choice of an acylating agent is a critical decision that impacts reaction efficiency, cost, and overall process viability. 2-Methylbutanoyl chloride, a reactive acyl halide, is a common reagent for introducing the 2-methylbutanoyl moiety into molecules. This guide provides an objective comparison of 2-methylbutanoyl chloride with its primary alternative, 2-methylbutanoic acid activated by a coupling agent, offering a cost-benefit analysis supported by general performance data and detailed experimental protocols.
Performance Comparison of Acylating Agents
The primary function of 2-methylbutanoyl chloride is to act as an electrophile in acylation reactions, typically for the formation of esters and amides. The main alternative involves the in situ activation of 2-methylbutanoic acid using a coupling agent.
| Parameter | 2-Methylbutanoyl Chloride | 2-Methylbutanoic Acid + Coupling Agent |
| Reactivity | Very High | Variable (depends on coupling agent) |
| Reaction Time | Typically short (minutes to a few hours). | Generally longer (several hours to overnight). |
| Reaction Temperature | Often at room temperature or below. | Room temperature to elevated temperatures. |
| Byproducts | Stoichiometric amounts of corrosive HCl. | Stoichiometric amounts of coupling agent-derived byproducts (e.g., dicyclohexylurea for DCC), which can complicate purification. |
| Substrate Scope | Broad, but can be unselective with polyfunctional molecules. | Can be more selective, especially with milder coupling agents. |
| Handling | Moisture-sensitive and corrosive, requires handling under inert atmosphere. | The carboxylic acid is less hazardous, but coupling agents can be toxic, allergenic, or explosive. |
| Cost | Generally higher initial cost per mole. | The carboxylic acid is typically cheaper, but the cost of the coupling agent and any necessary additives must be considered. |
Cost Analysis
A direct cost comparison is dependent on the supplier, purity, and quantity of the purchased chemicals. However, a general cost analysis can be made.
| Reagent | Typical Relative Cost | Notes |
| 2-Methylbutanoyl Chloride | Higher | Synthesized from the corresponding carboxylic acid, adding a step to the manufacturing process and increasing the cost. |
| 2-Methylbutanoic Acid | Lower | The precursor to 2-methylbutanoyl chloride. |
| Coupling Agents (e.g., DCC, EDC, HATU) | Moderate to Very High | The cost of the coupling agent can significantly impact the overall cost of the synthesis, sometimes making this route more expensive than using the acyl chloride. |
Experimental Protocols
Amide Synthesis using 2-Methylbutanoyl Chloride (N-acylation)
This protocol describes the synthesis of N-benzyl-2-methylbutanamide.
Materials:
-
Benzylamine
-
2-Methylbutanoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dry dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-methylbutanoyl chloride (1.1 equivalents) in dry dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-2-methylbutanamide.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Amide Synthesis using 2-Methylbutanoic Acid and a Coupling Agent
This protocol describes the synthesis of N-benzyl-2-methylbutanamide using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent.
Materials:
-
2-Methylbutanoic acid
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
(Optional) 4-Dimethylaminopyridine (DMAP) as a catalyst
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
0.5 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-methylbutanoic acid (1.0 equivalent), benzylamine (1.0 equivalent), and DMAP (0.1 equivalents, if used) in dry dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in dry dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash the organic layer sequentially with 0.5 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to remove any remaining DCU and other impurities.
Visualizations
Caption: Comparison of synthetic routes for acylation.
Caption: Experimental workflows for amide synthesis.
Safety and Waste Management
-
2-Methylbutanoyl Chloride: This reagent is highly corrosive and reacts violently with water to produce HCl gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The primary waste product is acidic and must be neutralized before disposal.
-
2-Methylbutanoic Acid + Coupling Agents: While the carboxylic acid itself is less hazardous, many coupling agents have their own safety concerns. For instance, DCC is a potent skin allergen. The solid byproduct (e.g., DCU) must be filtered and disposed of as solid chemical waste. The overall waste stream can be more complex to manage due to the presence of the coupling agent and its byproducts.
A Comparative Guide to Alternative Reagents for the Synthesis of 2-Methylbutyramides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of amides is a cornerstone of organic chemistry, with wide-ranging applications in the pharmaceutical and materials sciences. 2-Methylbutyramide, a simple branched-chain amide, serves as a valuable building block and model substrate for exploring and optimizing amidation methodologies. This guide provides a comprehensive comparison of alternative reagents for the synthesis of 2-methylbutyramide, focusing on reaction performance, experimental protocols, and the underlying chemical principles.
Performance Comparison of Synthetic Routes
The selection of a synthetic route for amide formation is often a trade-off between yield, reaction conditions, cost, and ease of purification. Below is a summary of quantitative data for four common methods for the synthesis of 2-methylbutyramide.
| Reagent/Method | Starting Materials | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| 2-Methylbutyryl Chloride | 2-Methylbutyryl chloride, Ammonia | 85-95 | 1-2 | 0-25 | High yield, fast reaction | Acyl chloride is moisture sensitive and corrosive |
| DCC Coupling | 2-Methylbutanoic acid, Ammonia, DCC | 70-85 | 12-24 | 0-25 | Mild conditions, good for sensitive substrates | Dicyclohexylurea (DCU) byproduct can be difficult to remove |
| Ammonia-Borane Catalysis | 2-Methylbutanoic acid, Ammonia, Ammonia-borane | 80-90 | 24 | 100 | High functional group tolerance, chromatography-free purification[1][2] | Requires elevated temperature |
| Lipase Catalysis | 2-Methylbutanoic acid, Ammonia | 60-85 | 48-72 | 40-60 | Environmentally friendly, high selectivity[3][4] | Slower reaction times, enzyme cost and stability can be a concern |
Experimental Protocols
Detailed methodologies for the synthesis of 2-methylbutyramide using the compared reagents are provided below.
Method 1: From 2-Methylbutyryl Chloride
This classic method involves the reaction of a reactive acyl chloride with ammonia. The reaction is typically fast and high-yielding.
Experimental Protocol:
-
A solution of 2-methylbutyryl chloride (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of aqueous ammonia (2.0 eq) is added dropwise to the stirred solution of the acyl chloride over 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and the organic layer is separated.
-
The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-methylbutyramide.
-
The product can be further purified by recrystallization or column chromatography.
Method 2: Dicyclohexylcarbodiimide (DCC) Coupling
DCC is a widely used coupling agent that facilitates amide bond formation under mild conditions by activating the carboxylic acid.[2][5]
Experimental Protocol:
-
To a stirred solution of 2-methylbutanoic acid (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in DCM at 0 °C, a solution of DCC (1.1 eq) in DCM is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
A solution of aqueous ammonia (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The formation of a white precipitate (dicyclohexylurea, DCU) indicates the progress of the reaction.
-
The reaction is monitored by TLC.
-
Upon completion, the DCU is removed by filtration.
-
The filtrate is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product.
-
Purification is performed by column chromatography.
Method 3: Ammonia-Borane Catalyzed Amidation
This method offers a direct and efficient synthesis of amides from carboxylic acids and amines using a substoichiometric amount of ammonia-borane as a catalyst.[1][2][6][7]
Experimental Protocol:
-
In a sealed tube, 2-methylbutanoic acid (1.0 eq), aqueous ammonia (1.2 eq), and ammonia-borane (0.1 eq) are combined in a suitable solvent such as toluene.
-
The tube is sealed, and the reaction mixture is heated to 100 °C with stirring for 24 hours.
-
The reaction is monitored by GC-MS or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the 2-methylbutyramide.
-
This method often yields a product of high purity, potentially avoiding the need for column chromatography.[1]
Method 4: Lipase-Catalyzed Synthesis
Enzymatic synthesis provides a green and highly selective alternative for amide formation. Lipases are commonly employed for this transformation.[3][4]
Experimental Protocol:
-
2-Methylbutanoic acid (1.0 eq) and a suitable ammonia source (e.g., ammonium carbamate or a solution of ammonia in an organic solvent) are dissolved in a non-polar organic solvent such as toluene or hexane.
-
An immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) is added to the mixture.
-
The reaction is incubated at a controlled temperature (typically 40-60 °C) with gentle agitation for 48-72 hours.
-
The progress of the reaction is monitored by HPLC or GC.
-
Upon reaching the desired conversion, the enzyme is removed by filtration.
-
The solvent is evaporated, and the crude product is purified by column chromatography to yield 2-methylbutyramide.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Synthesis of 2-methylbutyramide from 2-methylbutyryl chloride.
Caption: DCC-mediated synthesis of 2-methylbutyramide.
Caption: Catalytic synthesis of 2-methylbutyramide using ammonia-borane.
Caption: Enzymatic synthesis of 2-methylbutyramide catalyzed by lipase.
References
- 1. 2-Methylbutanamide|C5H11NO [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 7. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Methyl Butanoyl Chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and operational excellence. Butanoyl chloride, 2-methyl-, a reactive acyl chloride, necessitates a stringent and well-defined disposal protocol to mitigate risks associated with its corrosivity and reactivity, particularly with moisture. This guide provides an essential, step-by-step procedure for the safe neutralization and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
The primary strategy for the disposal of 2-methyl butanoyl chloride is a controlled neutralization reaction. This process transforms the reactive acyl chloride into less hazardous, water-soluble carboxylate salts, which can then be managed as hazardous waste.
Quantitative Parameters for Neutralization
The following table outlines the key quantitative parameters for the recommended neutralization procedure. These values are based on general laboratory best practices for the safe quenching of reactive acyl chlorides.
| Parameter | Value / Range | Rationale |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | A weak base is used to control the rate of the exothermic reaction and minimize the potential for splashing and aerosol formation. |
| Concentration of Neutralizing Solution | 5 - 10% (w/v) in water | This concentration range provides a sufficient excess of the base to ensure complete neutralization while helping to dissipate the heat generated during the reaction. |
| Recommended Ratio (Volume) | ~20:1 (Neutralizing Solution : Acyl Chloride) | A significant excess of the neutralizing solution is crucial for effectively managing the exothermic reaction and ensuring the complete conversion of the acyl chloride. |
| Reaction Temperature | 0 - 10 °C (Ice Bath) | Maintaining a low temperature is critical for controlling the exothermic hydrolysis and neutralization, preventing a runaway reaction. |
| Addition Rate | Slow, dropwise | A slow rate of addition allows for the gradual release of heat and gases (CO₂), preventing pressure buildup and ensuring the reaction remains under control. |
| Reaction Time | > 1 hour (post-addition) | Stirring for an extended period after the addition is complete ensures that the neutralization reaction goes to completion. |
| Final pH | 7 - 9 | The final pH should be checked to confirm that all the acidic byproducts have been neutralized before the waste is containerized. |
Experimental Protocol for the Safe Disposal of 2-Methyl Butanoyl Chloride
This protocol details the step-by-step methodology for the neutralization of small quantities of 2-methyl butanoyl chloride typically found in a research laboratory setting.
I. Immediate Safety Precautions
-
Personal Protective Equipment (PPE): Before commencing the disposal procedure, it is imperative to be equipped with the appropriate PPE. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a flame-retardant laboratory coat.[1]
-
Chemical Fume Hood: All steps of this procedure must be conducted within a certified and properly functioning chemical fume hood to ensure adequate ventilation and to contain any fumes or aerosols that may be generated.[1]
II. Preparation of the Neutralization Setup
-
Prepare a Neutralizing Solution: In a large beaker or flask, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. The volume of this solution should be approximately 20 times the volume of the 2-methyl butanoyl chloride to be neutralized.
-
Cool the Solution: Place the beaker or flask containing the neutralizing solution in an ice-water bath and allow it to cool to between 0 and 10 °C.
-
Stirring: Add a magnetic stir bar to the neutralizing solution and begin stirring at a moderate pace to ensure homogeneity and efficient heat transfer.
III. Neutralization Procedure
-
Slow Addition: Using a dropping funnel or a pipette, add the 2-methyl butanoyl chloride to the cold, stirring neutralizing solution slowly and dropwise. The reaction is exothermic and will produce gas (carbon dioxide); therefore, a slow addition rate is critical to control the reaction.[1]
-
Monitor the Reaction: Carefully observe the reaction mixture during the addition. If the rate of gas evolution becomes too vigorous or if there is a significant temperature increase, cease the addition immediately and allow the mixture to cool before proceeding.
-
Complete the Reaction: Once the addition is complete, continue to stir the mixture in the ice bath for at least one hour to ensure that the neutralization is complete.[1]
IV. Waste Management and Disposal
-
Final pH Check: After the reaction period, remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution using pH paper or a calibrated pH meter to ensure it is in the neutral to slightly basic range (pH 7-9). If the solution is still acidic, add more of the neutralizing solution until the desired pH is achieved.
-
Waste Containerization: Transfer the neutralized aqueous waste into a properly labeled hazardous waste container. The label should clearly indicate the contents (e.g., "Neutralized 2-Methyl Butanoyl Chloride Waste"). Do not pour the neutralized solution down the drain unless it is explicitly permitted by your institution's environmental health and safety (EHS) department and local regulations.[1]
-
Consult EHS: Always consult with your institution's EHS office for the final disposal of the hazardous waste container.[1]
V. Spill Management
-
Minor Spills: For small spills, absorb the material with a dry, inert absorbent such as sand, vermiculite, or a commercial sorbent.[1] Collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste disposal.[1]
-
Major Spills: In the event of a large spill, evacuate the immediate area and alert your colleagues. Contact your institution's EHS department or emergency response team immediately.[1]
Logical Workflow for Disposal
The following diagram illustrates the logical progression of the disposal procedure for 2-methyl butanoyl chloride, from initial preparation to final waste collection.
Caption: Disposal workflow for 2-methyl butanoyl chloride.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
